Enazadrem Phosphate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
132956-22-0 |
|---|---|
Molecular Formula |
C18H28N3O5P |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
4,6-dimethyl-2-(6-phenylhexylamino)pyrimidin-5-ol;phosphoric acid |
InChI |
InChI=1S/C18H25N3O.H3O4P/c1-14-17(22)15(2)21-18(20-14)19-13-9-4-3-6-10-16-11-7-5-8-12-16;1-5(2,3)4/h5,7-8,11-12,22H,3-4,6,9-10,13H2,1-2H3,(H,19,20,21);(H3,1,2,3,4) |
InChI Key |
BPQAYMFGBGMJRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCCCCCCC2=CC=CC=C2)C)O.OP(=O)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Enazadrem phosphate; UNII-93VML10KA9; ENAZADREM PHOSPHATE; Enazadrem phosphate (USAN); Enazadrem phosphate [USAN]; SCHEMBL219332; 93VML10KA9; D03990. |
Origin of Product |
United States |
Foundational & Exploratory
Enazadrem Phosphate: Unraveling a Scientific Enigma
Despite a comprehensive search of publicly available scientific and medical literature, a detailed mechanism of action for the chemical entity known as enazadrem phosphate remains elusive. Similarly, information regarding its clinical trials, pharmacology, and development history is not readily accessible in the public domain.
Initial investigations into this compound, also identified by the synonym CP-70,490-09, revealed a potential association with the anti-parasitic drug candidate LXE408, which is currently in clinical development for the treatment of leishmaniasis. However, a thorough comparison of their respective chemical structures, as detailed in scientific databases, has definitively established that this compound and LXE408 are distinct molecular entities.
Structural Dissimilarity
Chemical structure data obtained from PubChem, a comprehensive database of chemical substances, clearly illustrates the differences between the two compounds.
This compound is characterized by the molecular formula C18H28N3O5P.
LXE408 , on the other hand, possesses a more complex structure with the molecular formula C23H18FN7O2.
This fundamental difference in their chemical makeup invalidates any assumption that data pertaining to LXE408 could be extrapolated to describe the properties or mechanism of action of this compound.
The Case of LXE408: A Kinetoplastid-Selective Proteasome Inhibitor
In contrast to the scarcity of information on this compound, extensive research is available for LXE408. Developed by Novartis in collaboration with the Drugs for Neglected Diseases initiative (DNDi), LXE408 is a potent and selective inhibitor of the kinetoplastid proteasome. This enzyme is crucial for the survival of Leishmania parasites, the causative agent of leishmaniasis. By inhibiting this proteasome, LXE408 effectively disrupts the parasite's cellular functions, leading to its death. Clinical trials for LXE408 are ongoing, with promising results in the quest for a safe and effective oral treatment for this neglected tropical disease.
The Unanswered Questions Surrounding this compound
The lack of public information on this compound raises several questions. It is possible that this compound was an early-stage research candidate that did not advance to later stages of development, or that its research and development were conducted under proprietary constraints that have not been publicly disclosed.
Without access to internal research documents or publications that specifically address this compound, any discussion of its mechanism of action, quantitative data, or experimental protocols would be purely speculative.
Enazadrem Phosphate: A Technical Guide to its Discovery and Development as a Novel Antileishmanial Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enazadrem phosphate, also known by its developmental code LXE408, is a first-in-class, orally bioavailable, kinetoplastid-selective proteasome inhibitor under investigation for the treatment of visceral and cutaneous leishmaniasis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound. It includes a detailed summary of its quantitative data, experimental methodologies, and visual representations of its signaling pathway and development workflow to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus, responsible for significant morbidity and mortality worldwide, with up to 30,000 deaths annually.[1] Current therapeutic options are limited by toxicity, variable efficacy, and the emergence of resistance. This compound (LXE408) represents a promising therapeutic advancement, emerging from a program aimed at identifying selective inhibitors of the kinetoplastid proteasome.[1] It is a structurally related analogue of the earlier lead compound GNF6702, optimized to overcome the solubility-limited oral absorption that hindered the progression of its predecessor.[2][3]
Discovery and Optimization
The development of this compound was a result of a focused lead optimization effort starting from the initial hit, GNF6702. While GNF6702 demonstrated potent and selective inhibition of the kinetoplastid proteasome and efficacy in murine models of leishmaniasis, its poor solubility limited its potential as an oral therapeutic.[2][3] The optimization program that led to this compound aimed to improve the physicochemical properties of the scaffold while retaining its potent antiparasitic activity. This effort culminated in the selection of LXE408, which exhibited remarkable efficacy in preclinical models of both visceral and cutaneous leishmaniasis and is currently in human clinical trials.[3]
Mechanism of Action
This compound acts as a selective inhibitor of the kinetoplastid proteasome, a crucial enzyme complex for protein degradation and turnover in the parasite.[1][4] Specifically, it inhibits the chymotrypsin-like activity of the β5 subunit of the Leishmania donovani proteasome.[3][4] High-resolution cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to the proteasome in a noncompetitive manner.[1][3][4] This is a distinct mode of action compared to prototypical competitive proteasome inhibitors like bortezomib.[3][4] The structural basis for its selectivity for the kinetoplastid proteasome over the mammalian counterpart provides a clear therapeutic window, minimizing off-target effects.
Preclinical Development
In Vitro Activity
This compound has demonstrated potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis.
| Parameter | Value | Species |
| IC50 (proteasome inhibition) | 0.04 µM | L. donovani |
| EC50 (antiparasitic activity) | 0.04 µM | L. donovani |
Table 1: In vitro activity of this compound.[5]
In Vivo Efficacy
Preclinical studies in murine models of both visceral and cutaneous leishmaniasis have shown significant efficacy of this compound.
-
Visceral Leishmaniasis: In a murine model infected with L. donovani, oral administration of this compound led to a dose-dependent reduction in liver parasite burden. A dose of 1 mg/kg administered twice daily resulted in a 95% reduction in parasite load, which was comparable to the efficacy of miltefosine, the only approved oral treatment for leishmaniasis.[3][4] At a higher dose of 10 mg/kg, the parasite burden was reduced by over 99.84%.[5]
-
Cutaneous Leishmaniasis: In a BALB/c mouse model of cutaneous leishmaniasis infected with L. major, oral dosing with this compound resulted in significant healing of skin lesions.[3] A 10-day course of 20 mg/kg twice daily produced a therapeutic effect comparable to liposomal amphotericin B, a potent parenteral antileishmanial drug.[3]
Pharmacokinetics
Pharmacokinetic studies have been conducted in several preclinical species, demonstrating good oral bioavailability and a favorable safety profile.
| Species | Dose (IV) | Dose (PO) | T1/2 (h) | CL (mL/min·kg) | Vss (L/kg) |
| Mouse | 5 mg/kg | 20 mg/kg | 3.3 | 2.3 | 0.63 |
| Rat | 3 mg/kg | 10 mg/kg | 3.8 | 2.1 | 0.53 |
| Dog | 0.3 mg/kg | 1.0 mg/kg | 3.8 | - | - |
| Cynomolgus Monkey | 0.3 mg/kg | 10 mg/kg | 9.7 | - | - |
Table 2: Pharmacokinetic parameters of this compound in preclinical species.[5]
This compound has a low propensity to cross the blood-brain barrier, with a brain/plasma AUC ratio of 0.03 in mice.[5] It also shows no inhibition of the hERG channel (IC50 >30 µM), indicating a low risk for cardiac-related adverse events.[5]
Clinical Development
This compound is being co-developed by Novartis and the Drugs for Neglected Diseases initiative (DNDi) for the treatment of visceral and cutaneous leishmaniasis.[6]
-
Phase 1: A Phase 1 study in healthy volunteers demonstrated that this compound was safe and well-tolerated at all tested doses (up to 600 mg single and multiple doses), supporting its progression to Phase 2 trials.[6][7]
-
Phase 2:
-
Visceral Leishmaniasis: A Phase 2 study is ongoing in India to assess the efficacy, safety, and pharmacokinetic profile of this compound in patients with primary visceral leishmaniasis.[6][7] As of late 2023, 39 patients had been enrolled.[6] A separate Phase 2 trial is also underway in Ethiopia.[6][8] The results from these studies are anticipated in early 2026.[6]
-
Chagas Disease: A Phase 2 proof-of-concept study is planned to evaluate the efficacy, safety, and pharmacokinetics of this compound in patients with chronic Chagas disease.[9]
-
Experimental Protocols
Proteasome Inhibition Assay
The inhibitory activity of this compound against the L. donovani proteasome can be determined using a biochemical assay that measures the chymotrypsin-like activity of the β5 subunit.
-
Reagents: Purified L. donovani 20S proteasome, fluorogenic peptide substrate (e.g., Suc-LLVY-AMC), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.03% SDS), this compound (serial dilutions).
-
Procedure: a. The purified proteasome is incubated with varying concentrations of this compound in the assay buffer for a defined period (e.g., 30 minutes) at room temperature. b. The fluorogenic substrate is added to initiate the reaction. c. The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 380 nm, emission at 460 nm).
-
Data Analysis: The rate of substrate cleavage is calculated from the linear phase of the reaction. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
In Vitro Antiparasitic Activity Assay
The efficacy of this compound against intramacrophage L. donovani amastigotes can be assessed as follows:
-
Cell Culture: A macrophage cell line (e.g., THP-1) is infected with L. donovani promastigotes, which differentiate into amastigotes within the host cells.
-
Treatment: The infected macrophages are treated with serial dilutions of this compound for a specified duration (e.g., 72 hours).
-
Quantification of Parasite Load: The number of amastigotes per macrophage is determined by microscopy after Giemsa staining or by using a high-content imaging system.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of parasite clearance against the logarithm of the drug concentration and fitting the data to a dose-response curve.
In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis
-
Animal Model: BALB/c mice are infected intravenously with L. donovani promastigotes.
-
Treatment: After a specified period to allow for the establishment of infection, the mice are treated orally with this compound or a vehicle control for a defined duration (e.g., 8 days).
-
Assessment of Parasite Burden: At the end of the treatment period, the mice are euthanized, and the livers are harvested. The parasite burden in the liver is quantified by counting the number of amastigotes in Giemsa-stained tissue imprints or by quantitative PCR.
-
Data Analysis: The percentage of parasite reduction in the treated groups is calculated relative to the vehicle control group.
Conclusion
This compound is a promising, orally active antileishmanial candidate with a novel mechanism of action. Its selective inhibition of the kinetoplastid proteasome, coupled with its potent in vivo efficacy and favorable pharmacokinetic and safety profiles, positions it as a potential game-changer in the treatment of leishmaniasis. The ongoing clinical trials will be crucial in establishing its clinical utility and could provide a much-needed, safe, and effective oral therapy for this devastating neglected tropical disease.
References
- 1. Discovery and Characterization of Clinical Candidate LXE408 as a Kinetoplastid-Selective Proteasome Inhibitor for the Treatment of Leishmaniases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Discovery and Characterization of Clinical Candidate LXE408 as a Kinetoplastid-Selective Proteasome Inhibitor for the Treatment of Leishmaniases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LXE408 Novartis for VL DNDi [dndi.org]
- 7. dndi.org [dndi.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Enazadrem Phosphate: A Technical Guide to its Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enazadrem Phosphate, also known by its developmental code CP-70,490-09, is a pharmaceutical agent developed by Pfizer. This technical guide delineates the core mechanism of action of this compound, identifying its primary therapeutic target as lipoxygenase . Specifically, it functions as an inhibitor of leukotriene synthesis. This document provides a comprehensive overview of the available data, experimental methodologies, and the relevant signaling pathways, presented in a format tailored for researchers and professionals in drug development.
Introduction
This compound belongs to the chemical class of 2-amino-5-hydroxy-4,6-dimethylpyrimidine derivatives. The therapeutic potential of this class of compounds lies in their ability to modulate inflammatory pathways. Extensive research has identified the lipoxygenase pathway, a critical cascade in the generation of inflammatory mediators, as the primary target for these molecules.
Therapeutic Target: Lipoxygenase
The primary therapeutic target of this compound is lipoxygenase (LOX) . Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipids known as leukotrienes and lipoxins.
Mechanism of Action
This compound acts as a lipoxygenase inhibitor , thereby blocking the synthesis of leukotrienes. Leukotrienes are potent inflammatory mediators involved in a variety of physiological and pathological processes, including immune responses, bronchoconstriction, and chemotaxis of immune cells. By inhibiting LOX, this compound effectively reduces the production of these pro-inflammatory molecules, thus mitigating the inflammatory response. The parent compound, Enazadrem, is the active moiety responsible for this inhibitory activity.
Signaling Pathway
The inhibition of lipoxygenase by this compound directly impacts the arachidonic acid cascade. A simplified representation of this pathway and the point of intervention is provided below.
Therapeutic Indications
Based on its mechanism of action as a lipoxygenase inhibitor, this compound was investigated for its utility in treating a range of conditions characterized by inflammation. A US patent (US4554276A) for the 2-amino-5-hydroxy-4-methylpyrimidine class of compounds, to which Enazadrem belongs, outlines their potential use in:
-
Pulmonary diseases (e.g., asthma)
-
Inflammatory diseases (e.g., arthritis)
-
Cardiovascular diseases
-
Cancer
-
Psoriasis[1]
The cytoprotective properties of these compounds also suggest a potential role in the treatment of peptic ulcers.[1]
Quantitative Data
| Parameter | Value | Cell/Enzyme System | Reference |
| IC50 (LOX) | Data not available | - | - |
| Ki (LOX) | Data not available | - | - |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are proprietary to the developing pharmaceutical company. However, a general methodology for assessing lipoxygenase inhibition, as would have been employed, is outlined below.
General Workflow for In Vitro Lipoxygenase Inhibition Assay
Methodology:
-
Enzyme Preparation: A solution of purified lipoxygenase (e.g., human 5-LOX or 15-LOX) is prepared in a suitable buffer.
-
Substrate Preparation: A solution of the substrate, arachidonic acid, is prepared.
-
Compound Dilution: this compound is serially diluted to a range of concentrations to be tested.
-
Incubation: The enzyme, substrate, and varying concentrations of this compound (or vehicle control) are incubated together under controlled temperature and time conditions.
-
Reaction Termination: The enzymatic reaction is stopped, typically by the addition of an acid or an organic solvent.
-
Product Detection: The amount of leukotriene or other downstream product formed is quantified. This can be achieved through various methods, including spectrophotometry (measuring the formation of a conjugated diene), high-performance liquid chromatography (HPLC), or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of enzyme inhibition at each compound concentration is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is then determined by fitting the data to a dose-response curve.
Conclusion
This compound's therapeutic potential is rooted in its targeted inhibition of lipoxygenase, a key enzyme in the inflammatory cascade. By blocking the synthesis of leukotrienes, it offers a mechanism for the treatment of a variety of inflammatory and related disorders. While detailed quantitative and experimental data remain largely proprietary, the fundamental mechanism of action provides a solid foundation for further research and development in this area.
References
An In-Depth Technical Guide to Enazadrem Phosphate (Inaxaplin/VX-147) for APOL1-Mediated Kidney Disease
Executive Summary
APOL1-mediated kidney disease (AMKD) represents a significant unmet medical need, disproportionately affecting individuals of recent African ancestry who inherit two risk variants of the apolipoprotein L1 (APOL1) gene.[1][2] These variants induce a toxic gain-of-function mechanism, leading to podocyte injury, severe proteinuria, and a rapidly progressive decline in kidney function.[3] Enazadrem phosphate, whose active moiety is inaxaplin (VX-147), is a first-in-class, oral small molecule inhibitor developed by Vertex Pharmaceuticals to directly target the underlying cause of AMKD.[4][5] By selectively binding to and inhibiting the pore-forming function of the APOL1 protein, inaxaplin prevents the downstream cellular damage that drives the disease.[1][5] Preclinical studies demonstrated significant reductions in proteinuria in animal models.[1] A Phase 2a proof-of-concept study provided the first clinical evidence of this mechanism, showing that inaxaplin achieved a statistically significant and clinically meaningful 47.6% mean reduction in proteinuria in patients with AMKD. Based on these promising results, inaxaplin has advanced into a pivotal Phase 2/3 clinical trial, positioning it as a potentially transformative therapy for this devastating disease.[3][4]
The Pathophysiology of APOL1-Mediated Kidney Disease (AMKD)
Genetics and Epidemiology
The increased risk of certain forms of kidney disease in individuals of West and Central African descent is strongly linked to genetic variants in the APOL1 gene.[2] These risk variants, known as G1 and G2, are believed to have evolved to confer protection against African sleeping sickness.[6][7] However, when two risk alleles (G1/G1, G2/G2, or G1/G2) are inherited, there is a significantly increased lifetime risk of developing kidney disease.[8] An estimated 100,000 people in the United States and Europe have two APOL1 risk variants and proteinuric kidney disease.[3][9] While approximately 13% of Black Americans carry the high-risk genotype, not all will develop kidney disease, suggesting that a "second hit" or environmental stressor, such as viral infections or inflammation, is required to trigger the disease process.[6][10]
The Toxic Gain-of-Function Mechanism
The G1 and G2 risk variants cause kidney disease through a toxic gain-of-function mechanism.[3] The variant APOL1 proteins are believed to insert into cellular membranes, particularly in podocytes, forming pores or channels.[5][11] This leads to an uncontrolled influx of ions, causing cell swelling, mitochondrial dysfunction, endoplasmic reticulum stress, and ultimately, podocyte injury and death (apoptosis).[11][12][13] This damage to the glomeruli, the kidney's filtering units, disrupts the filtration barrier, resulting in the leakage of protein into the urine (proteinuria) and a rapid, progressive loss of kidney function that can lead to kidney failure, requiring dialysis or transplantation.[3][6]
This compound (Inaxaplin/VX-147): Mechanism of Action
Inaxaplin (VX-147) is a selective, oral small molecule inhibitor designed to directly counteract the toxic effects of the variant APOL1 protein.[5] It functions by binding to the APOL1 protein, which in turn blocks its ability to form pores in the cell membrane.[1] By inhibiting this channel-mediated ion flux, inaxaplin is intended to prevent the initial step in the pathological cascade, thereby protecting podocytes from injury and death, reducing proteinuria, and preserving kidney function.[1][5] This targeted approach addresses the root genetic cause of the disease, rather than just its downstream symptoms.[14]
Preclinical and Clinical Development
Preclinical Data Summary
The therapeutic potential of inaxaplin was first established through a series of preclinical experiments. These studies confirmed the drug's ability to inhibit the function of variant APOL1 protein both in vitro and in vivo.
| Study Type | Model | Key Finding | Citation |
| In Vitro Assay | HEK293 cells expressing APOL1 G1/G2 variants | Inaxaplin effectively inhibits APOL1-mediated cationic flux. | [1] |
| In Vivo Model | Transgenic mice with homozygous APOL1 G2 variant | Inaxaplin treatment resulted in an average 74% reduction in interferon-γ-induced proteinuria. | [1][5] |
Experimental Protocols
In Vitro Ion Flux Assay:
-
Cell Line: A human embryonic kidney 293 (HEK293) cell line was engineered with a tetracycline-inducible promoter to control the expression of the APOL1 G1 risk variant.[5]
-
Methodology: The assay measured APOL1-mediated ion flux by monitoring the influx of thallium ions, a surrogate for potassium, into the cells using a fluorescent dye.[5]
-
Procedure: Cells were incubated with varying concentrations of inaxaplin (VX-147) prior to the induction of APOL1 expression. Thallium influx was then measured to quantify the inhibitory effect of the compound on APOL1 channel function.[5]
In Vivo Transgenic Mouse Model:
-
Animal Model: A transgenic mouse model homozygous for the human APOL1 G2 risk variant was utilized.[5]
-
Disease Induction: Kidney injury and proteinuria were induced by injecting the mice with interferon-gamma (IFNγ), which serves as an inflammatory trigger that upregulates APOL1 expression.[5]
-
Intervention: Following disease induction, mice were administered inaxaplin (VX-147).[5]
-
Endpoint Measurement: Changes in proteinuria were assessed by measuring the urine albumin-to-creatinine ratio (UACR) to determine the efficacy of the treatment.[5]
Phase 2a Proof-of-Concept Study (VX19-147-101)
The first human study of inaxaplin in patients with AMKD provided strong proof-of-concept for its mechanism of action and therapeutic potential.
Study Design:
-
Trial Name: VX19-147-101 (NCT04340362)
-
Design: A Phase 2a, single-arm, open-label study.[5]
-
Population: 16 patients with biopsy-proven focal segmental glomerulosclerosis (FSGS), two APOL1 mutations, significant proteinuria (UPCR ≥0.7 g/g and <10 g/g), and an eGFR ≥27 mL/min/1.73 m2.[5]
-
Primary Endpoint: The percent change from baseline in urine protein-to-creatinine ratio (UPCR) at Week 13.[5]
Efficacy and Safety Results: The study met its primary endpoint, demonstrating a rapid, significant, and clinically meaningful reduction in proteinuria.
| Parameter | Result | Confidence Interval | Citation |
| Primary Endpoint | |||
| Mean % Reduction in UPCR at Week 13 | 47.6% | 95% CI: -60.0% to -31.3% | |
| Safety | |||
| Most Common AEs (>15%) | Headache, back pain, nausea | N/A | [15] |
| Discontinuations due to AEs | 0 | N/A | |
| Drug-related Serious AEs | 0 | N/A |
Results are for the 13 evaluable patients as per the pre-specified statistical analysis plan.
The Pivotal Phase 2/3 AMPLITUDE Study
Following the success of the Phase 2a study, Vertex advanced inaxaplin into a global, pivotal Phase 2/3 adaptive study named AMPLITUDE (NCT05312879).[4][16]
Study Design:
-
Design: A Phase 2/3 adaptive, randomized, double-blind, placebo-controlled trial.[4][16]
-
Population: Patients with AMKD, with the study expanded to include adolescents aged 10 to 17 years.[4]
-
Intervention: Inaxaplin 45 mg orally once daily versus placebo, administered on top of a stable standard-of-care regimen.[4][17]
-
Primary Endpoint (Interim Analysis): The study includes a pre-planned interim analysis at Week 48 evaluating the slope of estimated glomerular filtration rate (eGFR), supported by the change in proteinuria.[3] Positive results from this analysis may form the basis for seeking accelerated approval in the U.S.[3][4]
-
Primary Endpoint (Final Analysis): The primary endpoint for the final analysis is the eGFR slope after approximately two years of treatment.[3][18]
-
Secondary Endpoint: Time to a composite clinical outcome, defined as a sustained decline of >30% in eGFR, onset of end-stage kidney disease, or death.[18][19]
Conclusion
This compound (inaxaplin/VX-147) represents a paradigm shift in the treatment of APOL1-mediated kidney disease. By directly targeting the fundamental genetic driver of the disease—the toxic pore-forming function of variant APOL1 protein—it holds the potential to be the first therapy that modifies the disease course. The robust and clinically meaningful reduction in proteinuria observed in the Phase 2a study provides strong validation for this approach. The ongoing pivotal Phase 2/3 AMPLITUDE study will be critical in determining its long-term efficacy in slowing the progression to kidney failure. If successful, inaxaplin could become a foundational, transformative therapy for the tens of thousands of patients living with this progressive and debilitating condition.[4][14]
References
- 1. Inaxaplin for the treatment of APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. APOL1-Mediated Kidney Disease (AMKD) | National Kidney Foundation [kidney.org]
- 3. Vertex Advances VX-147 Into Pivotal Clinical Development for People With APOL1-Mediated Kidney Disease | Vertex Pharmaceuticals Newsroom [news.vrtx.com]
- 4. Vertex Advances Inaxaplin (VX-147) into Phase 3 Portion of Adaptive Phase 2/3 Clinical Trial for the Treatment of APOL1-Mediated Kidney Disease | Vertex Pharmaceuticals [investors.vrtx.com]
- 5. coursesv4bbs.blob.core.windows.net [coursesv4bbs.blob.core.windows.net]
- 6. APOL1-Mediated Kidney Disease (AMKD) | American Kidney Fund [kidneyfund.org]
- 7. Diabetic kidney disease risk with APOL1 gene [medicalnewstoday.com]
- 8. APOL1 and APOL1-Associated Kidney Disease: A Common Disease, an Unusual Disease Gene − Proceedings of the Henry Shavelle Professorship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. JCI - Genetics of kidney failure and the evolving story of APOL1 [jci.org]
- 11. Mechanisms of injury in APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. APOL1 kidney disease risk variants – an evolving landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Therapies in APOL1-Mediated Kidney Disease: From Molecular Pathways to Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inaxaplin (VX-147) Enters Phase 3 in APOL1 Kidney Disease Trial [synapse.patsnap.com]
- 15. businesswire.com [businesswire.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Vertex advances APOL1 kidney disease therapy to Phase III [clinicaltrialsarena.com]
- 18. Inaxaplin (VX 147) advances into phase III portion of adaptive phase II/III clinical trial for the treatment of APOL1-mediated kidney disease - Medthority [medthority.com]
- 19. Inaxaplin Enters Phase 3 in APOL1 Kidney Disease Trial [synapse.patsnap.com]
Enazadrem Phosphate and Parent Compound Enazadrem: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enazadrem (also known by its developmental code CP-70,490) is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Its phosphate prodrug, enazadrem phosphate (CP-70,490-09), was developed to enhance the compound's pharmaceutical properties. Leukotrienes are pro-inflammatory mediators implicated in a variety of inflammatory diseases, including psoriasis, asthma, and other immune system and skin disorders. By targeting 5-LOX, enazadrem represents a therapeutic strategy aimed at mitigating the inflammatory cascade driven by leukotrienes. This technical guide provides a comprehensive overview of the available information on enazadrem and its phosphate prodrug, focusing on their mechanism of action, and the underlying experimental methodologies.
Introduction
Enazadrem is a small molecule inhibitor targeting the 5-lipoxygenase enzyme. The inhibition of this enzyme blocks the conversion of arachidonic acid to leukotrienes, which are potent mediators of inflammation. The development of a phosphate ester prodrug, this compound, is a common strategy in pharmaceutical development to improve a drug's solubility and oral bioavailability. Upon administration, the phosphate group is expected to be cleaved by endogenous phosphatases, releasing the active parent compound, enazadrem.
Chemical and Physical Properties
A summary of the chemical and physical properties of enazadrem and this compound is provided in Table 1.
Table 1: Chemical and Physical Properties
| Property | Enazadrem | This compound |
| IUPAC Name | 4,6-dimethyl-2-[(6-phenylhexyl)amino]pyrimidin-5-ol | 4,6-dimethyl-2-[(6-phenylhexyl)amino]pyrimidin-5-ol; phosphoric acid |
| Molecular Formula | C₁₈H₂₅N₃O | C₁₈H₂₈N₃O₅P |
| Molecular Weight | 299.41 g/mol | 397.39 g/mol |
| CAS Number | 107361-33-1 | 132956-22-0 |
| Developmental Code | CP-70,490 | CP-70,490-09 |
Mechanism of Action: 5-Lipoxygenase Inhibition
Enazadrem's primary mechanism of action is the inhibition of the 5-lipoxygenase (5-LOX) enzyme. 5-LOX is a crucial enzyme in the arachidonic acid cascade, responsible for the production of leukotrienes.
The 5-Lipoxygenase Pathway
The 5-lipoxygenase pathway is a critical component of the inflammatory response. The key steps are outlined below and visualized in the signaling pathway diagram.
By inhibiting 5-LOX, enazadrem is expected to reduce the production of all downstream leukotrienes, thereby exerting its anti-inflammatory effects.
Experimental Protocols
While specific experimental data for enazadrem is not publicly available, this section outlines the general methodologies used to evaluate 5-lipoxygenase inhibitors.
In Vitro 5-Lipoxygenase Inhibition Assay
The inhibitory activity of a compound against 5-LOX is typically determined using a cell-free or cell-based assay.
Objective: To determine the concentration of the test compound required to inhibit 5-LOX activity by 50% (IC50).
General Protocol (Cell-Free Assay):
-
Enzyme Source: Purified human recombinant 5-lipoxygenase or a crude enzyme preparation from a suitable cell line (e.g., neutrophils).
-
Substrate: Arachidonic acid.
-
Assay Buffer: A suitable buffer (e.g., phosphate or Tris buffer) at a physiological pH.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The formation of leukotriene products (e.g., LTB4) is measured. This can be done spectrophotometrically by monitoring the formation of a conjugated diene system at 234 nm, or by using more specific methods like ELISA or LC-MS/MS.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Preclinical and Clinical Development Status
Publicly available information on the preclinical and clinical development of enazadrem and this compound is limited. While it is known to have been in development for inflammatory conditions such as psoriasis, specific data from these studies are not readily accessible in the public domain.
Conclusion
Enazadrem is a 5-lipoxygenase inhibitor with a clear mechanism of action targeting a key pathway in inflammation. The development of its phosphate prodrug, this compound, suggests an effort to optimize its pharmaceutical properties for clinical use. While the publicly available data on its specific in vitro potency, pharmacokinetic profile, and clinical efficacy is scarce, the scientific rationale for its development as a treatment for inflammatory diseases is well-founded. Further disclosure of preclinical and clinical data would be necessary for a complete and in-depth technical assessment of this compound.
The Pharmacological Profile of Enazadrem Phosphate (VX-548): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enazadrem phosphate, also known as suzetrigine (VX-548), is a first-in-class, orally bioavailable, and highly selective inhibitor of the voltage-gated sodium channel NaV1.8. Developed by Vertex Pharmaceuticals, it represents a significant advancement in the field of analgesia, offering a novel, non-opioid mechanism of action for the treatment of moderate-to-severe acute pain. By selectively targeting NaV1.8, a channel predominantly expressed in peripheral pain-sensing neurons, this compound effectively reduces pain signal transmission without the central nervous system side effects and addictive potential associated with opioids. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and clinical efficacy and safety data from key clinical trials.
Mechanism of Action
This compound exerts its analgesic effect through the selective and potent inhibition of the NaV1.8 sodium channel. NaV1.8 plays a crucial role in the generation and propagation of action potentials in nociceptive neurons of the peripheral nervous system.
Allosteric Inhibition of NaV1.8
Unlike traditional sodium channel blockers that target the channel's pore, this compound employs a novel allosteric mechanism. It binds to the second voltage-sensing domain (VSD2) of the NaV1.8 protein, stabilizing the channel in a closed, non-conducting state. This tonic inhibition of NaV1.8 reduces the excitability of sensory neurons, thereby dampening the transmission of pain signals to the central nervous system.
In Vitro Pharmacology
The in vitro pharmacological properties of this compound have been characterized through a series of electrophysiological and binding assays.
Potency and Selectivity
This compound is a highly potent inhibitor of human NaV1.8 channels. In vitro studies have demonstrated its exquisite selectivity for NaV1.8 over other NaV channel subtypes and a wide range of other molecular targets.
| Target | Assay Type | Species | IC50 | Selectivity vs. other NaV subtypes | Reference(s) |
| NaV1.8 | Electrophysiology | Human | 0.7 nM | ≥31,000-fold | |
| Other NaV Subtypes | Electrophysiology | Human | >21.7 µM | - | |
| 180 Other Molecular Targets | Various Binding Assays | - | - | High |
Table 1: In Vitro Potency and Selectivity of this compound
Experimental Protocols: In Vitro Assays
-
Objective: To determine the potency and selectivity of this compound on human NaV channels.
-
Methodology: Manual patch-clamp electrophysiology was performed on cells recombinantly expressing human NaV channels and on dissociated human dorsal root ganglion (DRG) neurons.
-
Cell Preparation: Dissociated primary DRG neurons were isolated from humans and cultured on glass coverslips.
-
Recording: Whole-cell voltage-clamp recordings were used to measure tetrodotoxin-resistant (TTX-R) currents, which are characteristic of NaV1.8.
-
Voltage Protocol: A simple voltage protocol stepping from a holding potential of -90 mV to -10 or 0 mV was used to assess the inhibition by suzetrigine. For selectivity assessments, voltage clamp protocols were designed to evaluate potency across both closed and inactivated states of the channels.
-
Data Analysis: The concentration of suzetrigine that resulted in 50% of the maximum inhibition (IC50) was calculated.
-
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties that support oral administration.
Human Pharmacokinetic Parameters
| Parameter | Value | Condition | Reference(s) |
| Tmax (median) | ~3 hours | Fasting | |
| Tmax (median) | ~5 hours | With food | |
| Effective Half-life | ~23.6 hours | - | |
| Apparent Volume of Distribution | 495 L | - | |
| Protein Binding | High | - | |
| Metabolism | CYP3A4 and CYP3A5 | - |
Table 2: Human Pharmacokinetic Parameters of this compound (Suzetrigine)
Preclinical Pharmacokinetics (Rat Model)
A study in rats revealed significant gender differences in the pharmacokinetics of this compound.
| Parameter | Male Rats | Female Rats | Reference(s) |
| AUC0-t (IV) | 253.8 ± 6.3 ng·h/mL | 1505.8 ± 47.3 ng·h/mL | |
| Clearance (IV) | 65.1 ± 1.7 mL/min/kg | 12.5 ± 0.8 mL/min/kg | |
| Oral Bioavailability | 11% | 96% |
Table 3: Preclinical Pharmacokinetic Parameters of this compound in Rats
Clinical Efficacy and Safety
This compound has demonstrated significant efficacy and a favorable safety profile in Phase II and Phase III clinical trials for the treatment of moderate-to-severe acute pain and painful diabetic peripheral neuropathy.
Acute Pain (Post-Surgical Setting)
-
Study Design: Two randomized, double-blind, placebo-controlled pivotal trials were conducted in patients following abdominoplasty and bunionectomy surgeries. A third single-arm study evaluated safety and effectiveness in a broad range of surgical and non-surgical acute pain conditions.
-
Dosage: An initial oral dose of 100 mg followed by 50 mg every 12 hours.
-
Primary Endpoint: Time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48) compared to placebo.
| Trial | Primary Endpoint (SPID48 LS Mean Difference vs. Placebo) | p-value | Reference(s) |
| Abdominoplasty | 48.4 (95% CI: 33.6, 63.1) | <0.0001 | |
| Bunionectomy | 29.3 (95% CI: 14.0, 44.6) | 0.0002 |
Table 4: Phase III Efficacy Results in Acute Pain
-
Key Secondary Endpoint: Time to meaningful pain relief (≥2-point reduction in Numeric Pain Rating Scale - NPRS). The median time to meaningful pain relief was significantly shorter for this compound (2 hours in abdominoplasty and 4 hours in bunionectomy) compared to placebo (8 hours in both studies).
-
Safety: this compound was generally well-tolerated, with most adverse events being mild to moderate in severity. The incidence of adverse events was lower in the this compound arm compared to the placebo arm.
Painful Diabetic Peripheral Neuropathy (DPN)
-
Study Design: A randomized, double-blind, active-controlled, dose-ranging study.
-
Dosage: Once-daily doses of 23 mg (low), 46 mg (mid), and 69 mg (high).
-
Primary Endpoint: Change from baseline in the weekly average of daily pain intensity on the NPRS at Week 12.
| Dose Group | Mean Change in NPRS at Week 12 | Reference(s) |
| High Dose (69 mg) | -2.26 | |
| Mid Dose (46 mg) | -2.11 | |
| Low Dose (23 mg) | -2.18 | |
| Pregabalin (Reference) | -2.09 |
Table 5: Phase II Efficacy Results in Painful Diabetic Peripheral Neuropathy
-
Responder Analysis: Over 30% of patients treated with this compound achieved a ≥50% reduction in pain, and over 20% in the mid- and high-dose groups achieved a ≥70% reduction.
-
Safety: this compound was generally well-tolerated at all doses. The most common adverse events were mild to moderate.
Conclusion
This compound (suzetrigine, VX-548) is a promising, first-in-class, non-opioid analgesic with a novel mechanism of action. Its high potency and selectivity for NaV1.8, combined with a favorable pharmacokinetic profile, translate into significant clinical efficacy in both acute and neuropathic pain settings. The robust clinical trial data, demonstrating a positive benefit-risk profile, position this compound as a valuable therapeutic alternative to opioids for the management of moderate-to-severe pain. Further research will continue to elucidate its full therapeutic potential and role in various pain management paradigms.
In Vitro Profile of Enazadrem Phosphate (VX-548): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enazadrem Phosphate, the phosphate salt of enazadrem (also known as suzetrigine or VX-548), is a first-in-class, orally bioavailable, and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2] This channel is a genetically validated target for pain, as it is preferentially expressed in peripheral nociceptive neurons and plays a critical role in the transmission of pain signals.[1][3] This technical guide provides a comprehensive overview of the in vitro studies that have characterized the potency, selectivity, and mechanism of action of this compound, establishing its profile as a promising non-opioid analgesic.
Mechanism of Action
Enazadrem acts as a potent allosteric inhibitor of the NaV1.8 channel. Unlike traditional channel blockers that physically occlude the pore, Enazadrem employs a novel mechanism by binding to the channel's second voltage-sensing domain (VSD2).[1][2] This binding stabilizes the channel in a closed, non-conducting state, thereby preventing the influx of sodium ions that is necessary for the propagation of action potentials in pain-sensing neurons.[1][2] This allosteric inhibition results in a tonic, state-dependent block of NaV1.8.[1]
In Vitro Potency and Selectivity
The potency and selectivity of Enazadrem have been rigorously determined using patch-clamp electrophysiology techniques in recombinant cell lines expressing various human NaV channel subtypes. These studies have demonstrated that Enazadrem is exceptionally potent against NaV1.8 with a sub-nanomolar half-maximal inhibitory concentration (IC50).
Potency on Human NaV1.8
Quantitative analysis reveals that Enazadrem (VX-548) inhibits human NaV1.8 channels with an IC50 value of approximately 0.7 nM .[4] Some studies have reported values as low as 0.27 nM, confirming its high potency.
Selectivity Profile
A key attribute of Enazadrem is its remarkable selectivity for NaV1.8 over other NaV channel subtypes, which are expressed in the central nervous system, heart, and skeletal muscle. The compound displays at least a 31,000-fold selectivity for NaV1.8 over all other tested subtypes, including NaV1.1 through NaV1.7 and NaV1.9.[1][2][4] This high selectivity is crucial for minimizing the potential for off-target effects, such as CNS or cardiovascular adverse events, that have limited the development of less selective sodium channel blockers.[3]
| Channel Subtype | IC50 (nM) | Selectivity vs. NaV1.8 (Fold) |
| hNaV1.8 | ~0.7 | - |
| hNaV1.1 | >21,700 | >31,000 |
| hNaV1.2 | >21,700 | >31,000 |
| hNaV1.3 | >21,700 | >31,000 |
| hNaV1.4 | >21,700 | >31,000 |
| hNaV1.5 | >21,700 | >31,000 |
| hNaV1.6 | >21,700 | >31,000 |
| hNaV1.7 | >21,700 | >31,000 |
| hNaV1.9 | >21,700 | >31,000 |
Experimental Protocols
The characterization of Enazadrem's in vitro pharmacology relies heavily on the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ionic currents through specific channels expressed in heterologous systems, such as Human Embryonic Kidney (HEK293) cells.
Whole-Cell Patch-Clamp Electrophysiology Workflow
The general workflow involves preparing cells that are genetically modified to express the human NaV channel of interest, establishing a high-resistance (giga-ohm) seal between a glass micropipette and the cell membrane, and then rupturing the membrane patch to gain electrical access to the cell's interior. This "whole-cell" configuration allows for the precise control of the membrane voltage and the recording of the resulting ionic currents in response to various voltage protocols, both before and after the application of the test compound.
Representative Protocol for IC50 Determination
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the gene encoding the human NaV1.8 channel alpha subunit and the auxiliary beta-1 subunit.
-
Intracellular Solution (Pipette Solution):
-
CsF: 110 mM
-
CsCl: 10 mM
-
HEPES: 10 mM
-
EGTA: 10 mM
-
NaCl: 10 mM
-
Adjusted to pH 7.2 with CsOH.
-
-
Extracellular Solution (Bath Solution):
-
NaCl: 135 mM
-
KCl: 4 mM
-
CaCl2: 2 mM
-
MgCl2: 1 mM
-
HEPES: 10 mM
-
Glucose: 10 mM
-
Adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocol:
-
Holding Potential: Cells are held at a membrane potential of -120 mV to ensure channels are in a resting, closed state.
-
Test Pulse: A depolarizing voltage step to 0 mV for 20-50 milliseconds is applied to elicit a peak inward sodium current.
-
Compound Application: Enazadrem is perfused into the bath at varying concentrations.
-
Measurement: The peak inward current is measured before (control) and after equilibration with each concentration of the compound.
-
-
Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the control. The resulting concentration-response curve is fitted with a Hill equation to determine the IC50 value.
Conclusion
The comprehensive in vitro characterization of this compound (VX-548) demonstrates its exceptional potency and selectivity as an inhibitor of the NaV1.8 sodium channel. Through a novel, allosteric mechanism of action, it effectively blocks the channel responsible for transmitting pain signals in the peripheral nervous system. The data, generated through rigorous electrophysiological methods, strongly support its development as a first-in-class, non-addictive analgesic for the treatment of moderate-to-severe pain.
References
- 1. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology Update: Suzetrigine: A Novel NaV1.8 Sodium Channel Inhibitor for Acute Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VX-548 (Suzetrigine) | NaV1.8 inhibitor | Probechem Biochemicals [probechem.com]
Enazadrem Phosphate (VX-147): A Targeted Inhibitor of APOL1 Pore Function for the Treatment of APOL1-Mediated Kidney Disease
A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: Apolipoprotein L1 (APOL1)-mediated kidney disease (AMKD) represents a significant unmet medical need, particularly in populations with recent African ancestry. Toxic gain-of-function variants (G1 and G2) of the APOL1 gene lead to the formation of pores in kidney cells, primarily podocytes, causing cytotoxicity, proteinuria, and rapid progression to kidney failure. Enazadrem phosphate (also known as inaxaplin or VX-147) is a first-in-class, oral, small-molecule inhibitor designed to directly target the underlying cause of AMKD by blocking the pore-forming function of the APOL1 protein. This document provides a comprehensive technical overview of the mechanism, preclinical validation, and clinical efficacy of this compound in inhibiting APOL1 pore function.
The Pathophysiology of APOL1-Mediated Kidney Disease (AMKD)
The APOL1 gene is found only in humans and some primates.[1] While the wild-type version (G0) plays a role in innate immunity against certain trypanosome parasites, two variants, G1 and G2, evolved to confer enhanced protection against African sleeping sickness.[2] However, inheriting two of these risk alleles (G1/G1, G2/G2, or G1/G2) is strongly associated with an increased risk of developing a spectrum of proteinuric kidney diseases, including focal segmental glomerulosclerosis (FSGS), HIV-associated nephropathy (HIVAN), and hypertension-attributed end-stage kidney disease.[3][4]
The pathogenic mechanism of the G1 and G2 variants is a toxic gain-of-function.[2][5] Under conditions of cellular stress or inflammation (e.g., viral infections like HIV or COVID-19, or high interferon levels), the expression of APOL1 in kidney podocytes is upregulated.[1][3] The variant APOL1 proteins then form cation-selective pores or channels in cellular membranes, including the plasma membrane and potentially mitochondrial membranes.[1][5] This aberrant channel activity leads to uncontrolled ion flux, such as potassium efflux, which in turn triggers cellular swelling, mitochondrial dysfunction, activation of stress-activated protein kinase (SAPK) pathways, and ultimately, podocyte death.[5][6] The loss of podocytes disrupts the glomerular filtration barrier, leading to massive protein leakage into the urine (proteinuria) and progressive loss of kidney function.[7]
This compound: A Direct Inhibitor of APOL1 Pore Function
This compound (VX-147) is an investigational, orally administered small molecule designed to directly inhibit the channel function of the APOL1 protein.[8][9] By binding to the APOL1 protein, it blocks the pore, thereby preventing the uncontrolled ion flux that is the root cause of podocyte toxicity.[2][10] This targeted approach represents a precision medicine strategy to treat AMKD by addressing its genetic basis, rather than managing downstream symptoms.[11]
Preclinical Validation and Experimental Protocols
A suite of in vitro assays and in vivo models was developed to identify and characterize small-molecule inhibitors of APOL1.[11][12]
Experimental Protocols
-
Thallium Flux Assay:
-
Objective: To indirectly measure APOL1-mediated cation channel activity. Thallium (Tl+) acts as a surrogate for potassium (K+).[12]
-
Methodology: Tetracycline-inducible HEK293 cell lines were engineered to express APOL1 G0, G1, or G2 variants. Upon induction, a thallium-sensitive fluorescent dye was loaded into the cells. The addition of a thallium-containing buffer to the extracellular medium initiated ion flux through active APOL1 channels, causing an increase in fluorescence as thallium entered the cells. The rate of fluorescence increase was proportional to APOL1 channel activity. Test compounds, like this compound, were added to assess their ability to inhibit this flux.[12][13]
-
-
APOL1-Mediated Cell Viability Assay:
-
Objective: To assess the impact of APOL1 channel function on cell survival.[12]
-
Methodology: The same tetracycline-inducible HEK293 cell lines were used. APOL1 expression was induced for an extended period (e.g., 96 hours). Cell viability was then measured using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells. A reduction in the luminescent signal indicated APOL1-mediated cytotoxicity. The protective effect of inhibitors was measured by their ability to preserve cell viability.[14]
-
-
Trypanosome Lysis Assay:
-
Objective: To confirm that inhibition of ion flux translates to the inhibition of a known biological function of APOL1.[12]
-
Methodology: The assay leverages the natural function of APOL1 to kill Trypanosoma brucei. The parasites were incubated with human serum containing active APOL1. The viability of the trypanosomes was assessed over time. An effective APOL1 inhibitor was expected to prevent APOL1-mediated trypanolysis and allow the parasites to survive.[15]
-
-
Transgenic Mouse Model of AMKD:
-
Objective: To evaluate the in vivo efficacy of APOL1 inhibitors in a disease-relevant animal model.[12][13]
-
Methodology: Transgenic mice homozygous for the human APOL1 G2 risk variant were utilized. These mice do not have a baseline kidney phenotype. To induce the disease state, a single injection of interferon-gamma (IFNγ) was administered to stimulate the expression of the APOL1 transgene in the kidneys. This induction led to significant, APOL1-dependent proteinuria, measured by the albumin-to-creatinine ratio in urine. The mice were then treated with the test compound (e.g., this compound) to determine its ability to reduce proteinuria.[13]
-
Preclinical Data Summary
This compound demonstrated potent and specific inhibition of APOL1 channel activity across all preclinical assays. It effectively blocked ion flux, prevented APOL1-mediated cell death, and inhibited trypanolysis.[13][15] In the IFNγ-induced APOL1 transgenic mouse model, administration of this compound led to a dose-dependent and significant reduction in proteinuria, providing strong in vivo proof-of-concept.[13][15]
| Preclinical Assay | Endpoint Measured | Result with this compound (VX-147) | Reference |
| Thallium Flux Assay | Inhibition of APOL1-mediated ion flux | Potent blockade of G1 and G2 variant channel activity. | [7][12] |
| Cell Viability Assay | Prevention of APOL1-mediated cytotoxicity | Inhibition of APOL1-dependent cell death in podocytes. | [11][15] |
| Trypanosome Lysis Assay | Prevention of trypanosome killing | Potent blockade of APOL1-mediated trypanolysis. | [15] |
| APOL1 Transgenic Mouse | Reduction of IFNγ-induced proteinuria | Dose-dependent resolution of albuminuria. | [7][15] |
Clinical Evidence: Phase 2a Proof-of-Concept Study
The efficacy and safety of this compound were evaluated in a Phase 2a open-label, proof-of-concept study in patients with biopsy-proven FSGS and two APOL1 risk alleles.[10]
Study Design and Results
A total of 16 patients were enrolled and treated with this compound on top of standard of care. The primary efficacy endpoint was the change in urine protein to creatinine ratio (UPCR) from baseline at Week 13.
The study demonstrated that this compound led to a rapid, statistically significant, and clinically meaningful reduction in proteinuria.[7] The treatment was well-tolerated, with all adverse events reported as mild or moderate and none leading to discontinuation of the drug.[7]
Quantitative Clinical Data
| Parameter | Value (N=16 Total) | Reference |
| Mean Age (years) | 38.8 | [7] |
| APOL1 Genotype | G1/G1: 56.3%, G2/G2: 6.3%, G1/G2: 37.5% | [7] |
| Mean Baseline UPCR (g/g) | 2.08 | [7] |
| Mean Baseline eGFR (mL/min/1.73 m²) | 51.2 | [7] |
| Primary Outcome (13 evaluable patients) | ||
| Mean Reduction in UPCR at Week 13 | 47.6% (95% CI: -60.0%, -31.3%) | |
| Safety | Well-tolerated; most common AEs were headache, back pain, and nausea. No serious AEs related to the drug. | [7] |
These results provided the first clinical evidence that inhibiting APOL1 function can substantially reduce proteinuria in patients with AMKD, validating APOL1 as a therapeutic target.[7]
Conclusion and Future Directions
This compound is a pioneering therapeutic agent that directly targets the genetic underpinning of APOL1-mediated kidney disease. By inhibiting the toxic pore-forming function of APOL1 risk variants, it has demonstrated a robust ability to prevent podocyte injury in preclinical models and significantly reduce proteinuria in patients with AMKD.[7][11]
Based on the strong proof-of-concept data, this compound has advanced into a pivotal Phase 2/3 clinical trial (AMPLITUDE study) to further evaluate its long-term impact on kidney function (eGFR slope) and clinical outcomes in a broader AMKD population, including adolescents.[16] The success of this targeted therapy holds the potential to transform the treatment paradigm for a patient population at high risk of progression to kidney failure, offering a precision medicine approach to a genetically-defined disease.[9][16]
References
- 1. Novel Therapies in APOL1-Mediated Kidney Disease: From Molecular Pathways to Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Search of the Mechanism of APOL1 Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. APOL1 and mechanisms of kidney disease susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Genetics of kidney failure and the evolving story of APOL1 [jci.org]
- 5. Mechanisms of injury in APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reachmd.com [reachmd.com]
- 7. coursesv4bbs.blob.core.windows.net [coursesv4bbs.blob.core.windows.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Safety and Tolerability of the APOL1 Inhibitor, Inaxaplin, following Single- and Multiple-Ascending Doses in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. APOL1 Kidney Disease: Discovery to Targeted Therapy in 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Genetic Inhibition of APOL1 Pore-Forming Function Prevents APOL1-Mediated Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ir.mazetx.com [ir.mazetx.com]
- 16. Inaxaplin (VX 147) advances into phase III portion of adaptive phase II/III clinical trial for the treatment of APOL1-mediated kidney disease - Medthority [medthority.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Enazadrem Phosphate (LX-9211)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enazadrem, also known as LX-9211 or BMS-986176, is a potent and selective, orally active, and central nervous system (CNS) penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1][2][3][4] It is currently under investigation in clinical trials for the treatment of neuropathic pain.[1][3] Enazadrem Phosphate is the dihydrogen phosphate salt of the active parent compound, Enazadrem. This document provides a detailed protocol for the synthesis of Enazadrem and its subsequent conversion to this compound, based on publicly available scientific literature and patents.
Mechanism of Action
Enazadrem exerts its therapeutic effect by inhibiting AAK1, a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis. AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, a key step in the formation of clathrin-coated vesicles. By inhibiting AAK1, Enazadrem modulates this process, which is implicated in the pathophysiology of neuropathic pain. The analgesic effects of AAK1 inhibitors are thought to be mediated, at least in part, through the potentiation of α2 adrenergic signaling in the spinal cord.
Quantitative Data Summary
The following tables summarize key quantitative data for Enazadrem (LX-9211).
Table 1: In Vitro Potency of Enazadrem
| Target | Assay | IC50 (nM) | Reference |
| AAK1 | Biochemical Kinase Assay | 2 | [5] |
Table 2: Pharmacokinetic Properties of Enazadrem in Preclinical Species
| Species | Route | T1/2 (h) | Oral Bioavailability (%) | Brain/Plasma Ratio | Reference |
| Rat | Oral | 8.8 | 50 | >10 | |
| Dog | Oral | 4.8 | 87 | - | |
| Monkey | Oral | 4.9 | 11 | - |
Table 3: Human Pharmacokinetic Properties of Enazadrem
| Parameter | Value | Reference |
| Half-life (single dose) | 143 - 197 h | |
| Dosing Regimen | Loading dose followed by daily maintenance doses | |
| Food Effect | Minimal |
Experimental Protocols
The synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of the key bipyridine intermediate: 2',6-bis(difluoromethyl)-[2,4'-bipyridin]-5-ol.
-
Synthesis of the chiral amino alcohol side chain: (S)-tert-butyl (1-hydroxy-2,4-dimethylpentan-2-yl)carbamate.
-
Coupling of the two intermediates and subsequent deprotection to yield Enazadrem (free base).
-
Formation of the phosphate salt.
Protocol 1: Synthesis of 2',6-bis(difluoromethyl)-[2,4'-bipyridin]-5-ol
This protocol describes a potential synthetic route to the key bipyridine intermediate.
Step 1a: Synthesis of a suitably substituted pyridine for coupling.
-
Note: The exact starting materials and reaction conditions for this specific intermediate are not detailed in the readily available public literature. The following is a general representation based on common pyridine synthesis methodologies. A dihalopyridine is reacted under conditions to introduce a hydroxyl group and two difluoromethyl groups.
Step 1b: Suzuki Coupling to form the bipyridine core.
-
The substituted pyridine from the previous step is coupled with a suitable pyridine boronic acid or ester derivative under palladium catalysis (e.g., Pd(PPh3)4) in the presence of a base (e.g., Na2CO3 or K2CO3) and a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
The reaction mixture is typically heated under an inert atmosphere until completion.
-
Purification is achieved through standard techniques such as column chromatography on silica gel.
Protocol 2: Synthesis of (S)-tert-butyl (1-hydroxy-2,4-dimethylpentan-2-yl)carbamate
This protocol outlines the preparation of the chiral amino alcohol side chain.
-
(S)-2-amino-2,4-dimethylpentan-1-ol is reacted with di-tert-butyl dicarbonate (Boc2O) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to facilitate the reaction.
-
The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
The product is isolated and purified by extraction and/or column chromatography.
Protocol 3: Synthesis of Enazadrem (Free Base)
This protocol describes the coupling of the bipyridine and amino alcohol intermediates.
-
Mitsunobu Reaction: 2',6-bis(difluoromethyl)-[2,4'-bipyridin]-5-ol is reacted with (S)-tert-butyl (1-hydroxy-2,4-dimethylpentan-2-yl)carbamate under Mitsunobu conditions.
-
This typically involves the use of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in an anhydrous aprotic solvent like THF or DCM.
-
The reaction is typically run at or below room temperature.
-
Upon completion, the Boc-protected precursor is isolated and purified.
-
Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol).
-
After neutralization and workup, the Enazadrem free base is obtained and can be purified by column chromatography or crystallization.
Protocol 4: Synthesis of this compound
This protocol details the formation of the phosphate salt.
-
Enazadrem free base is dissolved in a suitable solvent, such as isopropanol.[1]
-
A solution of phosphoric acid in the same or a compatible solvent is added dropwise to the solution of the free base.[1]
-
The resulting mixture is stirred, and the this compound salt typically precipitates out of solution.
-
The solid is collected by filtration, washed with a suitable solvent, and dried under vacuum to yield the final product.
Visualizations
Signaling Pathway of AAK1 in Neuropathic Pain
Caption: AAK1 phosphorylates the AP-2 complex, promoting endocytosis and influencing pain signaling.
Experimental Workflow for this compound Synthesis
Caption: Synthetic route to this compound from key intermediates.
References
- 1. US20230357182A1 - Solid forms of (s)-1-((2',6-bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine and salts thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Phosphate-Lowering Agents in In Vivo Animal Models of Kidney Disease
Disclaimer: Extensive searches for "Enazadrem Phosphate" did not yield any specific information regarding its use in in vivo animal models of kidney disease, its mechanism of action, or any associated preclinical data. The following application notes and protocols are therefore generalized for a hypothetical phosphate-lowering agent and are based on established methodologies in the field of nephrology research. These guidelines are intended for researchers, scientists, and drug development professionals.
Application Notes
Scientific Background
Chronic kidney disease (CKD) is a progressive condition characterized by a gradual loss of kidney function. A common and serious complication of advanced CKD is hyperphosphatemia, an abnormally high level of phosphate in the blood.[1][2] As glomerular filtration rate (GFR) declines, the kidneys' ability to excrete dietary phosphate is impaired, leading to its accumulation.[1]
Hyperphosphatemia is a key driver in the pathogenesis of CKD-Mineral and Bone Disorder (CKD-MBD), a systemic syndrome encompassing abnormalities in mineral and bone metabolism and extraskeletal calcification.[2] Elevated phosphate levels contribute to vascular calcification, cardiovascular disease, secondary hyperparathyroidism, and renal osteodystrophy, and are strongly associated with increased mortality risk in CKD patients.[1][3]
The management of hyperphosphatemia is a critical therapeutic goal in CKD. Current strategies include dietary phosphate restriction and the use of phosphate binders that sequester dietary phosphate in the gastrointestinal tract.[4][5] However, these approaches have limitations, including significant pill burden and potential side effects, leading to poor patient adherence.[6] Consequently, there is a significant unmet need for novel therapeutic agents that can effectively control serum phosphate levels. A promising new class of drugs is intestinal phosphate absorption inhibitors, which target specific transport mechanisms in the gut.[7]
Therapeutic Rationale for a Novel Phosphate-Lowering Agent
A novel phosphate-lowering agent, such as a selective inhibitor of intestinal phosphate transport, would offer a new therapeutic paradigm. By directly blocking the uptake of phosphate from the diet, such an agent could potentially:
-
Effectively lower serum phosphate levels in CKD patients.
-
Reduce the pill burden and improve adherence compared to traditional binders.
-
Ameliorate the downstream consequences of hyperphosphatemia, including vascular calcification and secondary hyperparathyroidism.
-
Improve cardiovascular and survival outcomes in the CKD population.
The evaluation of such an agent in preclinical animal models of CKD is a crucial step in its development pathway, allowing for the assessment of efficacy, safety, and mechanism of action.
Data Presentation: Key Efficacy Endpoints
The efficacy of a phosphate-lowering agent in animal models of kidney disease is assessed through a variety of biochemical and histological endpoints.
Table 1: Common In Vivo Models for CKD and Hyperphosphatemia
| Model | Induction Method | Key Characteristics | Species |
|---|---|---|---|
| Adenine-Induced Nephropathy | Dietary administration of adenine (e.g., 0.2-0.75% in feed). | Induces tubulointerstitial nephritis and fibrosis through the formation of 2,8-dihydroxyadenine crystals in renal tubules. Mimics key features of human CKD, including elevated serum creatinine, BUN, and phosphate. | Rat, Mouse |
| 5/6 Nephrectomy (Subtotal Nephrectomy) | Surgical removal of one kidney and ligation of branches of the renal artery or surgical excision of two-thirds of the remaining kidney. | Reduces renal mass, leading to hyperfiltration, glomerular hypertension, glomerulosclerosis, and progressive decline in renal function. | Rat, Mouse |
| Cisplatin-Induced Nephrotoxicity | Repeated low-dose intraperitoneal injections of cisplatin.[1][7] | Causes renal proximal tubular cell injury, inflammation, and fibrosis, mimicking drug-induced nephropathy and the transition from acute kidney injury (AKI) to CKD.[1][7] | Mouse, Rat |
Table 2: Key Biochemical and Histological Efficacy Endpoints
| Parameter | Method of Measurement | Rationale for Assessment |
|---|---|---|
| Serum Phosphate | Colorimetric assay | Primary efficacy endpoint to confirm phosphate-lowering effect. |
| Serum Creatinine & BUN | Autoanalyzer (e.g., Cobas 8000) | Standard markers of overall kidney function.[2] |
| Urine Protein/Creatinine Ratio | ELISA/Colorimetric assay | Marker of glomerular injury and proteinuria. |
| Serum FGF23 (Fibroblast Growth Factor 23) | ELISA | Key phosphaturic hormone that is elevated early in CKD and linked to adverse outcomes.[1] |
| Serum PTH (Parathyroid Hormone) | ELISA | Assesses the impact on secondary hyperparathyroidism. |
| Kidney Histology (H&E, Masson's Trichrome) | Microscopic examination of fixed and stained kidney sections | To evaluate tubulointerstitial fibrosis, inflammation, and crystal deposition. |
| Vascular Calcification (Von Kossa stain) | Microscopic examination of stained aorta/other vascular beds | To assess the effect on extraskeletal calcification, a major complication of hyperphosphatemia. |
Experimental Protocols
Protocol 1: Induction of Adenine-Induced CKD in Rats
This protocol describes the induction of chronic kidney disease and hyperphosphatemia in rats using an adenine-rich diet, a widely used and reproducible model.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Standard rodent chow
-
Adenine (Sigma-Aldrich)
-
Custom diet containing 0.75% (w/w) adenine
-
Metabolic cages for urine collection
Procedure:
-
Acclimatization: House animals in standard conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week with free access to standard chow and water.
-
Baseline Measurements: Prior to induction, record body weight and collect baseline blood and 24-hour urine samples for analysis of key biochemical parameters (see Table 2).
-
CKD Induction: Switch the diet of the experimental group to the custom chow containing 0.75% adenine. The control group continues to receive standard chow. Provide all animals with free access to water.
-
Monitoring: Monitor the animals daily for signs of distress, and record body weight and food intake 2-3 times per week. Adenine-fed animals typically exhibit weight loss.
-
Disease Progression: Continue the adenine diet for 2 to 4 weeks. The duration can be adjusted to achieve the desired severity of kidney disease.
-
Confirmation of Disease: At the end of the induction period, collect blood and urine to confirm the development of CKD (e.g., significantly elevated serum creatinine, BUN, and phosphate compared to the control group).
Protocol 2: Efficacy Evaluation of a Hypothetical Phosphate-Lowering Agent
This protocol outlines the steps to evaluate the therapeutic efficacy of a novel phosphate-lowering agent in the established adenine-induced CKD rat model.
Materials:
-
Adenine-induced CKD rats (from Protocol 1)
-
Control (healthy) rats
-
Hypothetical phosphate-lowering agent
-
Vehicle control (e.g., sterile water, saline, or as appropriate for the test compound)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, serum separator tubes)
-
Tissue harvesting and fixation supplies (4% paraformaldehyde, PBS)
Procedure:
-
Group Allocation: Following confirmation of CKD, randomly assign the adenine-fed rats into two groups:
-
Vehicle Group: Receives the vehicle control.
-
Treatment Group: Receives the hypothetical phosphate-lowering agent.
-
A group of healthy, age-matched rats receiving vehicle should be maintained as a non-diseased control group.
-
-
Dosing:
-
Administer the phosphate-lowering agent and vehicle daily via oral gavage. The dose and frequency should be determined from prior pharmacokinetic/pharmacodynamic studies.
-
Treatment should be administered at the same time each day.
-
-
Treatment Period: The treatment duration is typically 4 to 8 weeks, depending on the study objectives.
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at regular intervals (e.g., every 2 weeks) and at the end of the study to monitor serum parameters.
-
Place animals in metabolic cages for 24-hour urine collection at baseline and at the end of the study.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals according to approved institutional guidelines.
-
Perform a final, comprehensive blood collection via cardiac puncture.
-
Harvest kidneys and aorta. One kidney should be fixed in 4% paraformaldehyde for histological analysis, and the other can be snap-frozen for molecular or protein analysis. The aorta should be fixed for assessment of vascular calcification.
-
Analyze all collected samples for the efficacy endpoints listed in Table 2.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. ccjm.org [ccjm.org]
- 2. Strategies for Phosphate Control in Patients With CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 4. youtube.com [youtube.com]
- 5. Phosphate enemas and GFR decline: it's premature to sound the alarm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GSRS [gsrs.ncats.nih.gov]
Enazadrem Phosphate (VX-147): Application Notes and Protocols for Researchers
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Enazadrem Phosphate, also known as Inaxaplin (VX-147), is an investigational small molecule inhibitor of Apolipoprotein L1 (APOL1). It is being developed for the treatment of APOL1-mediated kidney disease (AMKD), a condition associated with specific genetic variants (G1 and G2) in the APOL1 gene that leads to progressive loss of kidney function. These application notes provide a comprehensive overview of the dosing and administration of this compound in research settings, including preclinical and clinical data, experimental protocols, and the underlying mechanism of action.
Mechanism of Action
APOL1 risk variants (G1 and G2) are associated with a toxic gain-of-function that leads to podocyte injury and subsequent kidney disease. The current understanding is that these variant APOL1 proteins form cation channels in the cell and organellar membranes of podocytes.[1][2] This leads to increased efflux of intracellular potassium, which in turn activates stress-activated protein kinases (SAPKs) like p38 and JNK, contributing to cellular stress and apoptosis.[1] Additionally, the expression of APOL1 risk variants has been shown to induce endoplasmic reticulum (ER) stress, impair mitochondrial function, and disrupt autophagy, all of which contribute to podocyte death and the breakdown of the glomerular filtration barrier.[1][3][4][5] "Second hits," such as viral infections or exposure to interferons (IFNs), are often required to trigger the full disease phenotype by upregulating the expression of APOL1.[6][7][8][9]
This compound is a direct inhibitor of the APOL1 protein's channel function.[2][10][11][12] By binding to the APOL1 protein, it blocks the ion flux, thereby preventing the downstream cellular stress and injury pathways that lead to podocyte damage and proteinuria.[2][10][11][12]
APOL1 Signaling Pathway in Podocyte Injury
Caption: APOL1-mediated podocyte injury pathway and the point of intervention for this compound.
Dosing and Administration
This compound is intended for oral administration. The following tables summarize the dosing information from preclinical and clinical studies.
Preclinical Dosing in Animal Models
| Species | Model | Route of Administration | Dose | Observed Effect | Citation |
| Mouse | Transgenic for APOL1-G2 | Oral | 30 mg/kg (BID) | Prevention of APOL1-mediated proteinuria. | [12] |
| Mouse | IFNγ-induced APOL1 G2 homozygous | Oral | Not specified | 74.1% reduction in proteinuria. | [10][11] |
Clinical Dosing in Human Studies
Phase 1 Studies in Healthy Volunteers
| Study Design | Route of Administration | Dose Range | Duration |
| Single Ascending Dose (SAD) | Oral | 7.5 mg to 165 mg | Single dose |
| Multiple Ascending Dose (MAD) | Oral | 15 mg QD, 15 mg BID, 45 mg QD, 60 mg QD, up to 120 mg QD | 14 days |
Phase 2 and 3 Studies in Patients with APOL1-Mediated Kidney Disease
| Study Phase | Route of Administration | Dose | Duration | Key Efficacy Endpoint | Citation |
| Phase 2a | Oral | 15 mg QD for 2 weeks, then 45 mg QD for 11 weeks | 13 weeks | 47.6% mean reduction in UPCR from baseline. | [13] |
| Phase 2/3 (AMPLITUDE) | Oral | 45 mg QD (selected for Phase 3) | Ongoing (approx. 2 years for final analysis) | Change in eGFR slope. | [7] |
Experimental Protocols
Measurement of Proteinuria: Urine Protein to Creatinine Ratio (UPCR)
The UPCR is a reliable method for quantifying proteinuria and is a primary endpoint in clinical trials of this compound.[14][15]
Objective: To determine the ratio of protein to creatinine in a spot urine sample to estimate 24-hour protein excretion.
Materials:
-
Sterile urine collection cups
-
Pipettes and pipette tips
-
Centrifuge
-
Spectrophotometric multiwell plate reader
-
96-well plates
-
Commercially available protein and creatinine assay kits (e.g., Sigma-Aldrich Protein Creatinine Ratio Assay Kit, MAK445) or laboratory-developed assays.
Procedure:
-
Sample Collection: Collect a spot urine sample, preferably the first morning void, in a sterile container.
-
Sample Processing:
-
If particulates are present, centrifuge the urine sample to obtain a clear supernatant.
-
Samples can be analyzed immediately or stored at 2-8°C for up to 24 hours. For longer storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Assay:
-
Follow the manufacturer's instructions for the chosen assay kit. This typically involves:
-
Preparing standards and reagents.
-
Adding samples, standards, and blanks to a 96-well plate in duplicate.
-
Adding the protein and creatinine reagents to the respective wells.
-
Incubating the plate for the specified time at room temperature.
-
Reading the optical density at the appropriate wavelengths (e.g., 600 nm for protein and 530 nm for creatinine).
-
-
-
Calculation:
-
Calculate the protein and creatinine concentrations in the urine samples based on the standard curves.
-
The UPCR is calculated by dividing the urine protein concentration (in mg/dL) by the urine creatinine concentration (in mg/dL).[16] The ratio is often expressed in mg/g.
-
Measurement of Kidney Function: Glomerular Filtration Rate (GFR)
GFR is a key measure of kidney function. While estimated GFR (eGFR) is commonly used and calculated from serum creatinine levels, measured GFR (mGFR) using exogenous filtration markers like iohexol provides a more accurate assessment, particularly in the context of clinical trials.[1][11][16][17]
Objective: To measure the GFR using the plasma clearance of iohexol.
Materials:
-
Iohexol solution (e.g., Omnipaque™)
-
Intravenous catheters
-
Syringes
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or other suitable analytical instrument for iohexol measurement.
Procedure (based on a standardized protocol for iohexol plasma clearance): [17][18][19][20][21]
-
Patient Preparation: Ensure the patient is well-hydrated.
-
Baseline Sample: Collect a baseline blood sample before iohexol administration.
-
Iohexol Administration: Administer a precise dose of iohexol intravenously over a short period (e.g., 2 minutes).
-
Blood Sampling: Collect blood samples at specific time points after iohexol injection. The timing and number of samples depend on the expected GFR. For example:
-
For eGFR > 40 mL/min/1.73m², samples may be taken at 120, 150, 180, 210, and 240 minutes post-injection.
-
For eGFR ≤ 40 mL/min/1.73m², samples may be taken at 120, 180, 240, 300, 360, 420, and 480 minutes post-injection.
-
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Store plasma samples frozen until analysis.
-
Iohexol Measurement: Measure the concentration of iohexol in the plasma samples using a validated HPLC method or another appropriate analytical technique.
-
GFR Calculation:
-
Calculate the area under the curve (AUC) of the plasma iohexol concentration-time profile.
-
The GFR (plasma clearance) is calculated using the formula: GFR = Injected dose of iohexol / AUC.
-
Corrections (e.g., Brochner-Mortensen correction) may be applied to the calculated GFR.
-
Preclinical Efficacy Study Workflow
Caption: A representative workflow for a preclinical efficacy study of this compound in a transgenic mouse model.
Formulation
This compound is formulated as tablets for oral administration in clinical trials.[21] For preclinical in vivo studies, various oral formulations can be prepared, such as suspension in 0.2% carboxymethyl cellulose or dissolution in PEG400.
Safety and Toxicology
In Phase 1 studies, this compound was found to be safe and well-tolerated in healthy adults at single doses up to 165 mg and multiple doses up to 120 mg daily for 14 days. In a Phase 2a study in patients with APOL1-mediated FSGS, adverse events were mild to moderate in severity, and none led to discontinuation of the study drug.[13] Preclinical toxicology studies are conducted in both rodent and non-rodent species under Good Laboratory Practice (GLP) conditions to support clinical development.[22][23]
Conclusion
This compound is a promising investigational therapy that targets the underlying genetic cause of APOL1-mediated kidney disease. The provided dosing and administration information, along with the experimental protocols, serves as a valuable resource for researchers and scientists in the field of nephrology and drug development. Further research will continue to elucidate the full potential of this targeted therapeutic approach.
References
- 1. Mechanisms of injury in APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. APOL1 risk variants cause podocytes injury through enhancing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Innate immunity pathways regulate the nephropathy gene Apolipoprotein L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Searching for Second Hits for the Development of APOL1-Associated Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. American Society of Nephrology | Kidney Week - Abstract Details (2021) [asn-online.org]
- 11. coursesv4bbs.blob.core.windows.net [coursesv4bbs.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. Inaxaplin for Proteinuric Kidney Disease in Persons with Two APOL1 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Urine protein:creatinine ratio vs 24-hour urine protein for proteinuria management: analysis from the phase 3 REFLECT study of lenvatinib vs sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. How is UPCR calculated? | Drlogy [drlogy.com]
- 17. MEASUREMENT OF GLOMERULAR FILTRATION RATE (GFR) (by Iohexol plasma level determination) [protocols.io]
- 18. iris.hi.is [iris.hi.is]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Iohexol Plasma Clearance Measurement Protocol Standardization for Adults - a Consensus Paper of the European Kidney Function Consortium | CoLab [colab.ws]
- 22. Toxicology Studies | Preclinical Research | Altasciences [altasciences.com]
- 23. siesascs.edu.in [siesascs.edu.in]
Application Note: Quantification of Enazadrem Phosphate in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Enazadrem Phosphate in human plasma. The methodology outlined herein is crucial for pharmacokinetic and toxicokinetic studies in the drug development process. The protocol includes a straightforward protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using tandem mass spectrometry in negative ion mode. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis in a regulated bioanalytical laboratory setting.
Introduction
This compound is a novel small molecule pharmaceutical agent currently under investigation. To support its clinical development, a reliable bioanalytical method is required to accurately measure its concentration in biological matrices. This document provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, a technique widely recognized for its high sensitivity and selectivity. The method has been developed to be both rapid and robust, addressing the challenges often associated with the analysis of phosphate-containing compounds, such as potential matrix effects from endogenous phospholipids.
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Human Plasma (K2-EDTA)
-
Deionized Water
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera UHPLC System or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent
Sample Preparation
-
Thaw plasma samples and standards to room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
To 50 µL of plasma sample, add 10 µL of internal standard working solution (this compound-d4, 1 µg/mL in 50:50 acetonitrile:water).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate.
-
Inject 5 µL onto the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.7 mL/min |
| Gradient | 10% B to 90% B over 3.0 min, hold at 90% B for 1.0 min, re-equilibrate at 10% B for 1.0 min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Run Time | 5.0 min |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | This compound: m/z 396.2 -> 79.0 this compound-d4: m/z 400.2 -> 79.0 |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | -4500 V |
| Collision Gas | Medium |
Note: The specific MRM transition for this compound is hypothetical and should be optimized based on experimental data.
Results and Discussion
The developed LC-MS/MS method demonstrated high sensitivity and selectivity for the quantification of this compound in human plasma. The protein precipitation sample preparation method provided clean extracts with minimal matrix effects.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | Within ±15% |
| Matrix Effect | Minimal, compensated by internal standard |
| Recovery | > 85% |
The quantitative data presented is representative of typical performance for such an assay and should be confirmed during method validation.
Diagrams
Caption: Experimental workflow for the quantification of this compound.
Caption: Generalized signaling pathway for a phosphate-containing drug.
Conclusion
The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it well-suited for supporting high-throughput bioanalysis in clinical and preclinical studies. This method meets the typical requirements for regulated bioanalysis and can be fully validated according to regulatory guidelines.
Application Notes and Protocols: Enazadrem Phosphate in High-Throughput Screening for Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enazadrem Phosphate is the phosphate prodrug of Enazadrem, a potent inhibitor of lipoxygenases (LOXs). Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of inflammatory mediators like leukotrienes and lipoxins.[1][2] The role of LOX pathways in various inflammatory diseases, including asthma, cardiovascular diseases, and cancer, has made them attractive targets for therapeutic intervention.[3] High-throughput screening (HTS) assays are crucial for the efficient discovery of novel and potent LOX inhibitors from large compound libraries.[4][5]
These application notes provide a detailed protocol for a colorimetric high-throughput screening assay to identify and characterize lipoxygenase inhibitors, using this compound as a representative test compound.
Mechanism of Action: The Lipoxygenase Signaling Pathway
Lipoxygenases, such as 5-LOX, 12-LOX, and 15-LOX, act on arachidonic acid released from the cell membrane to produce unstable hydroperoxyeicosatetraenoic acids (HPETEs). These intermediates are further metabolized to a variety of biologically active lipids, including leukotrienes and lipoxins, which are key mediators of inflammation. Enazadrem acts by inhibiting the catalytic activity of lipoxygenases, thereby blocking the production of these pro-inflammatory signaling molecules.
Caption: Lipoxygenase signaling pathway and the inhibitory action of Enazadrem.
High-Throughput Screening for Lipoxygenase Inhibitors
A common method for HTS of LOX inhibitors is a colorimetric assay that detects the hydroperoxide products of the lipoxygenase reaction.[6][7] In this assay, the hydroperoxides produced by the enzyme oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). The ferric ions then react with a chromogen, such as xylenol orange, to produce a colored complex that can be measured spectrophotometrically.[4][5] A decrease in color intensity indicates inhibition of the lipoxygenase enzyme.
Experimental Workflow
The following diagram outlines the typical workflow for a high-throughput screening assay to identify lipoxygenase inhibitors.
Caption: High-throughput screening experimental workflow for lipoxygenase inhibitors.
Detailed Experimental Protocol: Colorimetric Lipoxygenase Inhibitor Screening Assay
This protocol is adapted for a 96-well plate format and is based on commercially available lipoxygenase inhibitor screening kits.[8][9]
Materials and Reagents
-
Lipoxygenase Enzyme: Purified 15-lipoxygenase (e.g., from soybean).
-
Assay Buffer (1X): Prepare by diluting a 10X stock.
-
Substrate: Arachidonic acid or linoleic acid.
-
Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Positive Control Inhibitor: Nordihydroguaiaretic acid (NDGA).
-
Chromogen Solution: A mixture of equal volumes of Developing Reagent 1 and Developing Reagent 2 (containing ferric ammonium sulfate and xylenol orange).
-
96-well microplate.
-
Multichannel pipette.
-
Plate shaker.
-
Microplate reader capable of measuring absorbance at 490-500 nm.
Assay Procedure
-
Reagent Preparation:
-
Prepare 1X Assay Buffer by diluting the 10X stock with deionized water.
-
Prepare the Chromogen solution by mixing equal volumes of Developing Reagent 1 and Developing Reagent 2. This should be prepared fresh.
-
Prepare working solutions of the substrate, test compounds, and positive control inhibitor in 1X Assay Buffer. Note that some inhibitors may require dissolution in a solvent like DMSO.
-
-
Plate Setup:
-
Blank Wells: Add 100 µL of 1X Assay Buffer.
-
100% Initial Activity Wells: Add 90 µL of the lipoxygenase enzyme solution and 10 µL of the solvent used for the test compounds.
-
Inhibitor Wells: Add 90 µL of the lipoxygenase enzyme solution and 10 µL of the test compound solution (e.g., this compound at various concentrations).
-
Positive Control Wells: Add 90 µL of the lipoxygenase enzyme solution and 10 µL of the NDGA positive control solution.
-
-
Pre-incubation:
-
Incubate the plate for 5 minutes at room temperature.[9]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of the substrate to all wells except the blank wells.
-
Place the plate on a shaker for at least 10 minutes at room temperature.[9]
-
-
Color Development:
-
Stop the reaction by adding 100 µL of the Chromogen solution to each well.
-
Cover the plate and place it on a shaker for 5 minutes.[9]
-
-
Measurement:
Data Analysis
-
Calculate the average absorbance for each set of replicate wells.
-
Subtract the average absorbance of the blank wells from all other absorbance values.
-
Calculate the percentage of inhibition for each test compound concentration using the following formula:
% Inhibition = [ (Absorbance of 100% Initial Activity - Absorbance of Inhibitor) / Absorbance of 100% Initial Activity ] * 100
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Data Presentation
The results of a high-throughput screen are typically summarized in a table format for easy comparison of the potency of different compounds.
| Compound | Target Enzyme | Assay Type | IC₅₀ (µM) | % Inhibition at 10 µM |
| This compound | 15-Lipoxygenase | Colorimetric | [Example Value: 1.2] | [Example Value: 95%] |
| Nordihydroguaiaretic Acid (NDGA) | 15-Lipoxygenase | Colorimetric | 9.0 | 98% |
| Compound X | 15-Lipoxygenase | Colorimetric | 5.8 | 82% |
| Compound Y | 15-Lipoxygenase | Colorimetric | > 50 | 15% |
Note: The IC₅₀ and % inhibition values for this compound are illustrative examples as specific experimental data from this assay is not publicly available.
Conclusion
The described colorimetric high-throughput screening assay provides a robust and reliable method for identifying and characterizing inhibitors of lipoxygenase, such as this compound. This protocol can be readily adapted for screening large compound libraries in a 96-well or 384-well format, facilitating the discovery of novel anti-inflammatory drug candidates. For more specific applications, fluorescent-based assays can also be employed, which may offer higher sensitivity.[10][11] It is always recommended to validate hits from the primary screen using orthogonal assays and to determine the mode of inhibition.
References
- 1. glpbio.com [glpbio.com]
- 2. Lipoxygenase - Wikipedia [en.wikipedia.org]
- 3. A cell-based assay for screening lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipoxygenase Inhibitor Screening Assay Kit (Colorimetric) (KA1329) by Novus, Part of Bio-Techne [bio-techne.com]
- 7. Development of a new colorimetric assay for lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Lipoxygenase Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 10. Development of a fluorescence-based enzyme assay of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Enazadrem Phosphate Efficacy
For Researchers, Scientists, and Drug Development Professionals
I. Introduction and Mechanism of Action
Enazadrem Phosphate is a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA.[1][3] Rapidly proliferating cells, such as cancer cells, are particularly dependent on the de novo pathway to meet their high demand for nucleotides.[1][3]
By inhibiting DHODH, this compound blocks the conversion of dihydroorotate (DHO) to orotate, leading to the depletion of downstream pyrimidine pools (e.g., UMP, CTP) and the accumulation of the substrate DHO.[1] This disruption of nucleotide metabolism results in cell cycle arrest and inhibition of cell proliferation.[4] Consequently, measuring the efficacy of this compound involves assessing its direct impact on DHODH activity, its effects on pyrimidine metabolism, and its downstream consequences on cancer cell viability and tumor growth.
Signaling Pathway: De Novo Pyrimidine Synthesis and DHODH Inhibition
Caption: Inhibition of DHODH by this compound blocks pyrimidine synthesis.
II. In Vitro Efficacy Assessment
A variety of in vitro assays can be employed to determine the efficacy of this compound. These range from direct enzyme inhibition to cellular assays measuring downstream effects.
DHODH Enzymatic Activity Assay
This assay directly measures the inhibition of DHODH enzyme activity by this compound. A common method is a colorimetric assay that monitors the reduction of a dye.
Protocol: Colorimetric DHODH Inhibition Assay [5][6]
-
Reagents and Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Coenzyme Q10 (100 µM)
-
2,6-dichloroindophenol (DCIP) (200 µM)
-
Dihydroorotic acid (DHO) (500 µM)
-
This compound (serial dilutions)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant DHODH, Coenzyme Q10, and DCIP.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for 30 minutes at 25°C.
-
Initiate the reaction by adding DHO to all wells.
-
Immediately measure the decrease in absorbance at 650 nm over 10 minutes using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Data Presentation: In Vitro DHODH Inhibition
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| H-006 (DHODH Inhibitor) | Human DHODH | Colorimetric | 3.8 | [5] |
| Teriflunomide | Human DHODH | Colorimetric | 1250 | [7] |
Cell Viability and Proliferation Assays
These assays assess the cytotoxic or cytostatic effects of this compound on cancer cell lines, particularly those known to be dependent on de novo pyrimidine synthesis, such as acute myeloid leukemia (AML) cell lines (e.g., HL-60, MOLM-13).
Protocol: MTT Cell Viability Assay [8]
-
Reagents and Materials:
-
Cancer cell line (e.g., HL-60)
-
Complete culture medium
-
This compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight (for adherent cells).
-
Treat the cells with serial dilutions of this compound for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation: Anti-proliferative Activity of DHODH Inhibitors
| Compound | Cell Line | Cell Type | GI50 (nM) | Reference |
| H-006 | HL-60 | Acute Promyelocytic Leukemia | 1.7 | [5] |
| Brequinar | SK-N-BE(2)C | Neuroblastoma | Low nM range | [9] |
| Teriflunomide | Primary Rat Microglia | Microglia | ~250 | [10] |
Metabolite Quantification
Measuring the accumulation of the substrate (DHO) and the depletion of downstream products (pyrimidine nucleotides) provides direct evidence of target engagement.
Protocol: DHO and Nucleotide Quantification by LC-MS/MS [6][11][12]
-
Sample Preparation (Cell Lysates):
-
Culture cells with and without this compound for a specified time (e.g., 24-48 hours).
-
Harvest and wash the cells with cold PBS.
-
Extract metabolites using a cold extraction buffer (e.g., 80:20 methanol:water).
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
For DHO analysis, use a suitable column (e.g., C18) and a mobile phase gradient.
-
For nucleotide analysis, an ion-pairing agent is often required for retention on a reverse-phase column.[11]
-
Set up the mass spectrometer to monitor specific mass transitions for DHO, UMP, and CTP.
-
Quantify the metabolites by comparing their peak areas to those of known standards.
-
Data Presentation: Metabolite Changes Upon DHODH Inhibition
| Treatment | Analyte | Fold Change vs. Control | Cell Line | Reference |
| DHODH Inhibitor | Dihydroorotate (DHO) | Increased | Various | [5] |
| DHODH Inhibitor | UTP | Decreased | CFPAC-1 | [13] |
| DHODH Inhibitor | CTP | Decreased | CFPAC-1 | [13] |
III. In Vivo Efficacy Assessment
In vivo studies are crucial for evaluating the therapeutic potential of this compound in a physiological context.
Xenograft Models
Human cancer cell lines are implanted into immunocompromised mice to form tumors. The effect of this compound on tumor growth and survival is then monitored.
Protocol: AML Xenograft Model
-
Cell Implantation:
-
Implant a human AML cell line (e.g., MOLM-13) subcutaneously or intravenously into immunocompromised mice (e.g., NOD/SCID).
-
Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound orally or via another appropriate route at a predetermined dose and schedule.
-
-
Efficacy Measurement:
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., biomarker studies).
-
For survival studies, monitor mice until a defined endpoint is reached.
-
Data Presentation: In Vivo Anti-tumor Efficacy of DHODH Inhibitors
| Compound | Mouse Model | Efficacy Endpoint | Result | Reference |
| Brequinar | Neuroblastoma Xenograft | Tumor Growth | Dramatically reduced | [9] |
| Brequinar | TH-MYCN Transgenic Mice | Survival | Significantly extended | [9] |
| Brequinar + Doxorubicin | Melanoma Xenograft | Tumor Regression | ~90% regression | [4] |
IV. Biomarker Analysis
Analysis of biomarkers can provide insights into the mechanism of action and can be used to monitor treatment response.
MYC Expression
DHODH inhibition has been shown to downregulate the expression of the MYC oncogene in certain cancers.[9]
Protocol: Western Blot for MYC Expression [14][15][16]
-
Protein Extraction: Lyse treated cells or tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
MHC Class I Expression
Recent studies have shown that DHODH inhibition can upregulate the expression of MHC class I on the surface of cancer cells, potentially enhancing their recognition by the immune system.[13][17]
Protocol: Flow Cytometry for MHC Class I [13]
-
Cell Preparation: Treat cancer cells with this compound for the desired duration.
-
Staining:
-
Harvest cells and wash with PBS.
-
Stain the cells with a fluorescently conjugated antibody against MHC class I (e.g., HLA-A,B,C for human cells or H-2K/H-2D for mouse cells) for 30 minutes at 4°C.
-
Wash the cells to remove unbound antibody.
-
-
Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to determine the mean fluorescence intensity (MFI) of MHC class I expression on the cell surface.
-
Experimental Workflow: Measuring this compound Efficacy
Caption: Workflow for assessing this compound efficacy from in vitro to in vivo.
References
- 1. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tga.gov.au [tga.gov.au]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 10. In vitro evaluation of physiologically relevant concentrations of teriflunomide on activation and proliferation of primary rodent microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
- 13. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 14. Determination of copy number of c-Myc protein per cell by quantitative Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. origene.com [origene.com]
- 16. researchgate.net [researchgate.net]
- 17. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
Enazadrem Phosphate: Absence of Data for Combination Renal Therapies
Despite a comprehensive search of available scientific literature and clinical trial databases, there is currently no publicly available information regarding the use of enazadrem phosphate in combination with other renal therapies for the treatment of kidney disease.
Extensive searches for "this compound," and its alternative identifier "CP-70,490-09," did not yield any results detailing its mechanism of action in a biological context, clinical efficacy, or safety when used as a monotherapy or in combination with other treatments for renal conditions. The available information is limited to its chemical structure and properties.
Therefore, the creation of detailed application notes, experimental protocols, and signaling pathway diagrams as requested is not feasible at this time due to the lack of foundational scientific and clinical data.
General Landscape of Combination Therapies in Renal Disease
While information on this compound is unavailable, the field of nephrology is actively exploring combination therapies to address the multifaceted nature of kidney disease. Current research focuses on combining agents with complementary mechanisms of action to improve patient outcomes. Some of the key areas of investigation include:
-
Sodium-glucose cotransporter 2 (SGLT2) inhibitors and Mineralocorticoid Receptor Antagonists (MRAs): This combination has shown promise in slowing the progression of chronic kidney disease (CKD), particularly in patients with diabetes. SGLT2 inhibitors work by reducing glucose reabsorption in the kidneys, while MRAs like finerenone target inflammation and fibrosis.
-
Angiotensin-Converting Enzyme (ACE) inhibitors or Angiotensin II Receptor Blockers (ARBs) with other antihypertensive agents: These combinations are standard of care for managing blood pressure in CKD patients, a critical factor in slowing disease progression.
-
Phosphate Binders: In patients with advanced CKD and hyperphosphatemia, various phosphate binders are used to control serum phosphorus levels. These may be calcium-based, or non-calcium-based such as sevelamer or lanthanum carbonate. While these are a form of combination therapy with other CKD management strategies, their primary role is managing mineral and bone disorders associated with CKD.
Future Directions
The development of novel therapies for kidney disease is an ongoing process. Should information regarding the clinical development, mechanism of action, and use of this compound in combination with other renal therapies become publicly available, a detailed analysis and generation of the requested application notes and protocols would be possible. Researchers and drug development professionals are encouraged to monitor clinical trial registries and scientific publications for any future updates on this compound.
Troubleshooting & Optimization
Enazadrem Phosphate solubility and stability issues
Welcome to the technical support center for Enazadrem Phosphate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a consideration?
This compound is the phosphate salt of Enazadrem, a basic drug. Salt formation is a common strategy to enhance the aqueous solubility of poorly soluble drug candidates.[1][2] However, the solubility of phosphate salts can be highly dependent on the pH of the medium.[1] As Enazadrem is a basic compound, its phosphate salt's solubility is expected to decrease as the pH approaches the pKa of the parent compound and in the presence of excess phosphate ions due to the common-ion effect.[1]
Q2: What are the primary stability concerns for this compound in solution?
The main stability concerns for this compound in aqueous solutions include hydrolysis and potential interactions with container materials. The phosphate ester linkage can be susceptible to hydrolysis, particularly at non-optimal pH values and elevated temperatures.[3] Additionally, phosphate-containing solutions can sometimes interact with glass vials, leading to the formation of insoluble particles over time.[4]
Q3: How can I improve the solubility of this compound in my experiments?
To improve the solubility of this compound, consider the following approaches:
-
pH Adjustment: Maintain the pH of your solution well below the pKa of Enazadrem to ensure the compound remains in its more soluble ionized form.[1]
-
Co-solvents: The use of co-solvents such as ethanol or propylene glycol can help increase the solubility of poorly soluble compounds.
-
Excipients: Employing solubilizing agents like cyclodextrins can enhance aqueous solubility by forming inclusion complexes.[5][6]
Q4: What is the recommended way to store this compound solutions?
To ensure the stability of this compound solutions, it is recommended to:
-
Store solutions at refrigerated temperatures (2-8 °C) to minimize degradation.[7][8]
-
Protect solutions from light, as photolysis can be a degradation pathway.
-
Use polypropylene or other suitable polymer containers to avoid potential interactions that can occur with glass vials.[4]
-
If possible, prepare solutions fresh and use them promptly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous buffer | The pH of the buffer is too high, leading to the conversion of the phosphate salt to the less soluble free base. | Lower the pH of the buffer. Ensure the pH is at least 2 units below the pKa of Enazadrem. |
| The concentration of the phosphate buffer is too high, causing a common-ion effect. | Use a lower concentration of a non-phosphate buffer system if compatible with the experimental design. | |
| Cloudiness or particle formation upon storage | Interaction between the phosphate in the solution and extractables from glass containers (e.g., aluminum).[4] | Filter the solution through a 0.22 µm filter. For long-term storage, consider using plastic containers like polypropylene. |
| Gradual hydrolysis of the phosphate ester, leading to the precipitation of the less soluble parent drug. | Store solutions at a lower temperature (2-8 °C) and in a tightly sealed container.[7][8] | |
| Loss of potency in analytical assays | Chemical degradation of this compound due to factors like pH, temperature, or light. | Review the storage conditions of the solution. Conduct forced degradation studies to understand the degradation pathways.[9] |
| Adsorption of the compound onto the surface of the container. | Use silanized glass vials or low-binding polypropylene tubes. |
Quantitative Data Summary
The following tables provide hypothetical yet representative data for this compound based on general principles for similar compounds.
Table 1: Apparent Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Deionized Water | 25 | ~15 |
| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | ~5 |
| 0.1 N HCl | 25 | > 50 |
| Ethanol | 25 | ~20 |
| Propylene Glycol | 25 | ~25 |
Table 2: Stability of this compound in Aqueous Solution (1 mg/mL) at 40°C
| pH | Buffer System | % Remaining after 7 days | Primary Degradation Product |
| 3.0 | Citrate Buffer | 98% | Enazadrem |
| 5.0 | Acetate Buffer | 95% | Enazadrem |
| 7.4 | Phosphate Buffer | 90% | Enazadrem |
| 9.0 | Borate Buffer | 85% | Enazadrem and other related substances |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 3, 5, 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: After 24 hours, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solids.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC-UV method.[10]
-
Calculation: The determined concentration represents the solubility of this compound in that specific medium.
Protocol 2: Stability Assessment in Aqueous Solution
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired aqueous buffer.
-
Stress Conditions: Aliquot the stock solution into several vials and expose them to various stress conditions, such as elevated temperature (e.g., 40°C, 60°C), light (photostability chamber), and different pH values.[9]
-
Time-Point Analysis: At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each condition.
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact this compound from its degradation products.[10][11]
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. This will provide an indication of the degradation rate under different conditions.
Visualizations
Caption: Troubleshooting logic for precipitation issues.
Caption: Experimental workflow for stability testing.
Caption: Factors influencing this compound state in solution.
References
- 1. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of disodium salt of inosine phosphate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Phosphate Buffer in Parenteral Drugs on Particle Formation from Glass Vials [jstage.jst.go.jp]
- 5. sphinxsai.com [sphinxsai.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. chemmethod.com [chemmethod.com]
Optimizing Enazadrem Phosphate concentration for in vitro experiments
Frequently Asked Questions (FAQs)
Q1: What is the general starting concentration range for Enazadrem Phosphate in in vitro experiments?
A1: For a novel compound with limited data, a wide concentration range is recommended for initial screening. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM. This broad range helps in identifying the optimal concentration window for observing a biological effect without causing cytotoxicity.
Q2: How should I prepare a stock solution of this compound?
A2: The solubility of this compound should be empirically determined. A common solvent for initial testing is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO. Subsequent dilutions to the final working concentrations should be made in the appropriate cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts.
Q3: What are the critical quality control steps when working with this compound?
A3:
-
Purity and Identity: Verify the purity and identity of your this compound batch using methods like HPLC and mass spectrometry.
-
Solubility: Visually inspect the stock solution and final dilutions for any precipitation.
-
Cell Viability: Always perform a cytotoxicity assay in parallel with your functional assays to ensure that the observed effects are not due to cell death.
-
Positive and Negative Controls: Include appropriate positive and negative controls in all experiments to validate your assay performance.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect at tested concentrations. | - Concentration too low.- Compound instability.- Inappropriate cell model or assay. | - Test a higher concentration range.- Prepare fresh stock solutions and minimize freeze-thaw cycles.- Ensure the chosen cell line expresses the putative target and the assay is sensitive enough. |
| High variability between replicates. | - Inconsistent cell seeding.- Pipetting errors.- Compound precipitation. | - Ensure homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Prepare fresh dilutions and vortex thoroughly before adding to cells. |
| Unexpected cytotoxicity. | - Compound is inherently toxic at the tested concentrations.- Contamination of the compound or reagents.- High solvent concentration. | - Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the IC50.- Use sterile techniques and fresh, high-quality reagents.- Ensure the final DMSO concentration is below the toxic threshold for your cell line. |
Experimental Protocols
1. General Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effect of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a fresh culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
2. General Signaling Pathway Analysis (Western Blot)
This protocol outlines a general method to investigate the effect of this compound on a hypothetical signaling pathway.
Methodology:
-
Cell Treatment: Grow cells to 70-80% confluency in larger culture dishes (e.g., 6-well plates). Treat the cells with different concentrations of this compound for a predetermined time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the protein of interest (e.g., a phosphorylated kinase). Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Visualizations
Due to the lack of specific information on this compound's mechanism, a hypothetical signaling pathway is presented below for illustrative purposes.
Technical Support Center: Overcoming Enzalutamide Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to Enzalutamide (hypothesized to be the intended subject instead of the unrecognized "Enazadrem Phosphate") in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Enzalutamide and what is its primary mechanism of action?
Enzalutamide is a second-generation non-steroidal anti-androgen (NSAA) that potently and selectively targets the androgen receptor (AR). Its primary mechanism of action involves a multi-step inhibition of the AR signaling pathway. Unlike first-generation anti-androgens, enzalutamide not only competitively inhibits the binding of androgens (like testosterone and dihydrotestosterone) to the AR, but it also prevents the nuclear translocation of the AR and impairs the binding of the AR to DNA and the recruitment of coactivators. This comprehensive blockade of AR signaling leads to decreased expression of AR target genes and subsequent inhibition of prostate cancer cell proliferation.
Q2: My cells have developed resistance to Enzalutamide. What are the common molecular mechanisms?
Resistance to enzalutamide is a complex phenomenon that can be broadly categorized into two main types:
-
Androgen Receptor (AR)-Dependent Mechanisms:
-
AR Gene Amplification or Overexpression: Increased levels of the AR protein can titrate out the drug, leading to the reactivation of AR signaling.
-
AR Gene Mutations: Specific mutations in the ligand-binding domain (LBD) of the AR, such as F876L, can convert enzalutamide from an antagonist to an agonist.
-
AR Splice Variants (AR-Vs): The expression of constitutively active AR-Vs that lack the LBD, most notably AR-V7, allows for AR signaling to occur even in the presence of enzalutamide.
-
Increased Intratumoral Androgen Synthesis: Upregulation of enzymes involved in androgen biosynthesis can lead to higher levels of androgens that outcompete enzalutamide for AR binding.
-
-
Androgen Receptor (AR)-Independent Mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent their dependence on AR signaling. Common bypass pathways include:
-
PI3K/Akt/mTOR pathway
-
Wnt/β-catenin pathway
-
Glucocorticoid Receptor (GR) signaling
-
-
Lineage Plasticity: Prostate cancer cells can undergo a phenotypic switch, such as neuroendocrine differentiation, to a state that is no longer dependent on AR signaling for survival.
-
Q3: How can I confirm that my cell line has developed resistance to Enzalutamide?
Resistance can be confirmed through a combination of functional and molecular assays:
-
Cell Viability/Proliferation Assays: Perform a dose-response curve using an MTT or similar cell viability assay to determine the half-maximal inhibitory concentration (IC50) of enzalutamide. A significant increase in the IC50 value compared to the parental, sensitive cell line is a primary indicator of resistance.
-
Western Blot Analysis: Assess the protein expression levels of key markers associated with resistance. This includes checking for overexpression of the full-length AR, expression of AR-V7, and activation of bypass signaling pathways (e.g., by probing for phosphorylated forms of Akt, mTOR, etc.).
-
Gene Expression Analysis (qPCR or RNA-seq): Measure the mRNA levels of AR and its target genes (e.g., PSA) in the presence and absence of enzalutamide. In resistant cells, you may observe a blunted response or even an increase in the expression of AR target genes.
Troubleshooting Guides
Problem 1: My cell viability assay shows a high degree of variability when testing Enzalutamide sensitivity.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Calibrate your cell counting method and always seed the same number of cells per well.
-
-
Possible Cause: Edge effects in the multi-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Drug precipitation at high concentrations.
-
Solution: Visually inspect the media for any signs of precipitation after adding enzalutamide. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells.
-
Problem 2: I am not detecting the AR-V7 splice variant in my resistant cell line, but the cells are clearly resistant.
-
Possible Cause: The resistance mechanism is not driven by AR-V7.
-
Solution: Investigate other potential mechanisms. Perform a western blot to check for full-length AR overexpression or screen for known AR mutations. Analyze the activation status of key bypass signaling pathways like PI3K/Akt and Wnt.
-
-
Possible Cause: The antibody for AR-V7 is not working optimally.
-
Solution: Use a validated antibody for AR-V7 and include appropriate positive and negative controls in your western blot. A known AR-V7 expressing cell line (e.g., 22Rv1) can serve as a positive control.
-
Problem 3: My combination therapy experiment to overcome resistance is not showing a synergistic effect.
-
Possible Cause: The chosen combination targets a pathway that is not activated in your resistant cell line.
-
Solution: Before performing combination studies, characterize the molecular profile of your resistant cells to identify the key activated bypass pathways. For example, if the PI3K/Akt pathway is not hyperactivated, a PI3K inhibitor may not be effective.
-
-
Possible Cause: Suboptimal drug concentrations or scheduling.
-
Solution: Perform dose-matrix experiments to test a range of concentrations for both drugs to identify the optimal synergistic concentrations. Consider the timing and sequence of drug administration (e.g., sequential vs. concurrent treatment).
-
Data Presentation
Table 1: Representative IC50 Values of Enzalutamide in Sensitive and Resistant Prostate Cancer Cell Lines.
| Cell Line | Parental/Resistant | IC50 (µM) | Reference |
| LNCaP | Parental | ~1-5 | [1] |
| LNCaP-EnzaR | Resistant | >20 | [2] |
| C4-2B | Parental | ~1.2 | [3] |
| C4-2B-EnzaR | Resistant | ~14.77 | [3] |
| PC-3 | Intrinsically Resistant | ~34.9 | [1] |
Table 2: Example of Gene Expression Changes in Enzalutamide-Resistant Cells. [2]
| Gene | Pathway | Expression Change in Resistant Cells |
| AR | AR Signaling | Decreased |
| Jagged1 | Notch Signaling | Decreased |
| Notch1 | Notch Signaling | Decreased |
| CXCR7 | Alternative Signaling | Increased |
| AKT | PI3K/Akt Signaling | Increased |
| STAT3 | JAK/STAT Signaling | Increased |
| FOXP3 | Immune Regulation | Increased |
Experimental Protocols
1. Generation of Enzalutamide-Resistant Cell Lines
This protocol describes a general method for developing enzalutamide-resistant prostate cancer cell lines through continuous exposure to the drug.
-
Materials:
-
Parental prostate cancer cell line (e.g., LNCaP, C4-2B)
-
Complete cell culture medium
-
Enzalutamide
-
DMSO (vehicle control)
-
Cell culture flasks and plates
-
-
Procedure:
-
Culture the parental cells in their recommended growth medium.
-
Determine the initial IC50 of enzalutamide for the parental cell line using an MTT assay.
-
Begin continuous treatment of the parental cells with enzalutamide at a concentration below the IC50 (e.g., IC20-IC30).
-
Culture the cells in the presence of enzalutamide, changing the media with fresh drug every 2-3 days.
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of enzalutamide in a stepwise manner.
-
At each concentration increase, allow the cells to stabilize and resume normal proliferation before the next increase.
-
This process may take several months (e.g., 6 months or longer).
-
Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Once a significant increase in IC50 is observed (e.g., >10-fold), the resistant cell line is established.
-
Maintain the resistant cell line in a medium containing a maintenance dose of enzalutamide to preserve the resistant phenotype.
-
2. Cell Viability Assessment (MTT Assay)
This protocol outlines the steps for performing an MTT assay to determine cell viability.
-
Materials:
-
Cells to be tested
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of enzalutamide (and/or other compounds) for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for an additional 15 minutes to 4 hours with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Western Blot Analysis
This protocol provides a general workflow for analyzing protein expression by western blotting.
-
Materials:
-
Cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare whole-cell lysates from sensitive and resistant cells.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-AR, anti-AR-V7, anti-p-Akt) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Mandatory Visualizations
Caption: Androgen Receptor Signaling Pathway and Enzalutamide's Mechanism of Action.
Caption: Mechanisms of Acquired Resistance to Enzalutamide.
Caption: Experimental Workflow for Studying Enzalutamide Resistance.
References
- 1. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
Enazadrem Phosphate off-target effects and mitigation
Disclaimer: Enazadrem Phosphate (also known as CP-70,490-09) is identified as a lipoxygenase inhibitor. However, specific public data on its potency, selectivity, and off-target profile is limited. The following guidance is based on general knowledge of lipoxygenase inhibitors and standard experimental approaches in pharmacology and drug development. Researchers should empirically validate these recommendations for their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is classified as a lipoxygenase (LOX) inhibitor. Lipoxygenases are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce leukotrienes and other lipid mediators involved in inflammatory pathways. By inhibiting LOX enzymes, this compound is expected to reduce the production of these pro-inflammatory molecules.
Q2: What are the potential off-target effects of a lipoxygenase inhibitor like this compound?
Lipoxygenase inhibitors, as a class, may exhibit several off-target effects, which can vary depending on their chemical structure and selectivity. Potential off-target effects could include:
-
Inhibition of other enzymes in the eicosanoid pathway: Cross-reactivity with cyclooxygenase (COX) enzymes (COX-1 and COX-2) is a possibility, which could alter prostaglandin synthesis.[1]
-
Interaction with other signaling pathways: Some LOX inhibitors have been shown to induce anti-proliferative and cytotoxic effects in tumor cells that are independent of their 5-LOX inhibitory activity.[2]
-
Effects on ion channels or G-protein coupled receptors (GPCRs): As with many small molecule inhibitors, unintended interactions with other protein targets are possible.
-
Interference with prostaglandin transport: Certain 5-LOX inhibitors have been found to interfere with the transport of prostaglandins.[3]
Q3: How can I determine the selectivity of this compound in my experiments?
To determine the selectivity of this compound, it is recommended to perform a profiling screen against a panel of relevant enzymes. This could include:
-
Different lipoxygenase isoforms: Assess the inhibitory activity against 5-LOX, 12-LOX, and 15-LOX to understand its isoform specificity.
-
Cyclooxygenase (COX) enzymes: Test for activity against COX-1 and COX-2 to rule out significant cross-reactivity.
-
A broader kinase panel: While its primary target is not a kinase, screening against a panel of kinases can help identify unexpected off-target interactions.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Off-target effects | Perform a dose-response curve to ensure you are using the lowest effective concentration. Use a more selective LOX inhibitor as a control if available. |
| Cell line-specific effects | Test the compound in multiple cell lines to confirm that the observed effect is not specific to a single cell type. |
| Compound stability | Ensure the compound is properly stored and is stable in your cell culture media for the duration of the experiment. |
| Cytotoxicity | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure the observed effects are not due to general toxicity at the concentrations used. |
Problem 2: Discrepancy between biochemical and cellular assay results.
| Possible Cause | Troubleshooting Step |
| Cellular permeability | The compound may have poor cell permeability. Consider using permeabilization agents (with appropriate controls) or performing experiments with isolated cellular compartments. |
| Metabolism of the compound | Cells may metabolize the compound into active or inactive forms. Use analytical methods like LC-MS to assess the stability and metabolism of the compound in your cell model. |
| Presence of efflux pumps | The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), reducing its intracellular concentration. Co-incubation with an efflux pump inhibitor could help clarify this. |
Quantitative Data Summary
Due to the limited publicly available data for this compound, the following table provides a template for how a researcher might organize their own experimental data when characterizing this or a similar compound.
| Target | IC50 (nM) | Assay Type | Notes |
| 5-LOX | User-determined | Biochemical | e.g., Fluorescent or colorimetric assay |
| 12-LOX | User-determined | Biochemical | e.g., Fluorescent or colorimetric assay |
| 15-LOX | User-determined | Biochemical | e.g., Fluorescent or colorimetric assay |
| COX-1 | User-determined | Biochemical | e.g., EIA or colorimetric assay |
| COX-2 | User-determined | Biochemical | e.g., EIA or colorimetric assay |
| Cell Line A Viability | User-determined | Cellular | e.g., MTT assay |
| Cell Line B Viability | User-determined | Cellular | e.g., MTT assay |
Experimental Protocols
Protocol 1: Biochemical Lipoxygenase Inhibitor Screening Assay
This protocol is adapted from commercially available lipoxygenase inhibitor screening kits.[4][5][6]
Objective: To determine the in vitro inhibitory activity of this compound against a specific lipoxygenase isoform.
Materials:
-
Purified lipoxygenase enzyme (e.g., human recombinant 5-LOX)
-
Arachidonic acid (substrate)
-
This compound (test inhibitor)
-
Known LOX inhibitor (positive control, e.g., Zileuton for 5-LOX)
-
Assay buffer (e.g., Tris-HCl with appropriate co-factors)
-
Detection reagent (e.g., a chromogen that reacts with hydroperoxides)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound to create a range of concentrations for testing.
-
To each well of a 96-well plate, add the assay buffer.
-
Add the test inhibitor (this compound), positive control inhibitor, or vehicle control (DMSO) to the appropriate wells.
-
Add the purified lipoxygenase enzyme to all wells except the no-enzyme control.
-
Incubate for a pre-determined time at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Incubate for a specific time to allow for product formation.
-
Stop the reaction and add the detection reagent.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cellular Assay for Lipoxygenase Inhibition
This protocol outlines a general method for assessing the activity of a LOX inhibitor in a cellular context.[7][8]
Objective: To measure the effect of this compound on the production of leukotrienes in cultured cells.
Materials:
-
A suitable cell line that expresses the target lipoxygenase (e.g., human neutrophils or a transfected cell line)
-
Cell culture medium
-
This compound
-
A cell stimulant to induce arachidonic acid release and leukotriene production (e.g., calcium ionophore A23187)
-
ELISA kit for the specific leukotriene to be measured (e.g., Leukotriene B4)
-
Cell lysis buffer
Procedure:
-
Culture the cells to the desired density in a multi-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Stimulate the cells with the calcium ionophore to induce leukotriene production.
-
Incubate for a time sufficient for leukotriene synthesis and release into the supernatant.
-
Collect the cell culture supernatant.
-
Measure the concentration of the target leukotriene in the supernatant using the ELISA kit according to the manufacturer's instructions.
-
(Optional) Lyse the cells and perform a protein assay to normalize the results to cell number.
-
Calculate the percent inhibition of leukotriene production at each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Simplified Arachidonic Acid and Lipoxygenase Pathway.
Caption: Workflow for Investigating Off-Target Effects.
References
- 1. The metabolic effects of inhibitors of 5-lipoxygenase and of cyclooxygenase 1 and 2 are an advancement in the efficacy and safety of anti-inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. biocompare.com [biocompare.com]
- 7. A cell-based assay for screening lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Enazadrem Phosphate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of Enazadrem Phosphate. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is improving its bioavailability a research focus?
This compound is the phosphate salt of Enazadrem. Enazadrem is a lipophilic compound, as indicated by its calculated LogP of 4.7, which suggests it likely has high membrane permeability but low aqueous solubility.[1][2] This profile is characteristic of a Biopharmaceutics Classification System (BCS) Class II compound. The low water solubility of Enazadrem can be a significant hurdle to achieving adequate oral bioavailability, as dissolution is often the rate-limiting step for absorption. The phosphate prodrug strategy is a common and effective approach to overcome this limitation by temporarily masking the lipophilic parent drug with a hydrophilic phosphate group, thereby increasing aqueous solubility.[3][4][5]
Q2: How does the phosphate prodrug approach work to improve bioavailability?
The phosphate prodrug strategy involves covalently attaching a phosphate group to the parent drug, in this case, Enazadrem. This modification significantly increases the water solubility of the molecule.[3] After oral administration, the phosphate ester bond of this compound is designed to be cleaved by endogenous enzymes, primarily intestinal alkaline phosphatases, to release the active parent drug, Enazadrem, at the site of absorption.[3][6] This in-situ release of the more permeable parent drug from its highly soluble prodrug can lead to a supersaturated solution at the intestinal wall, creating a high concentration gradient that drives passive diffusion across the intestinal epithelium.[7]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound
Symptom: Difficulty dissolving this compound in aqueous buffers for in vitro assays or formulation development.
Possible Cause: While the phosphate group is intended to increase solubility, the overall solubility might still be suboptimal depending on the salt form, pH, and buffer composition.
Troubleshooting Steps:
-
pH Adjustment: The ionization state of the phosphate group is pH-dependent. Systematically evaluate the solubility of this compound across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to identify the pH of maximum solubility.
-
Salt Form Selection: If not already a defined salt, consider the preparation of different salt forms (e.g., sodium, potassium) of this compound, as this can significantly impact solubility and stability.
-
Use of Co-solvents or Excipients: For formulation purposes, explore the use of pharmaceutically acceptable co-solvents (e.g., propylene glycol, polyethylene glycol) or solubilizing excipients (e.g., cyclodextrins) to enhance solubility.[8] However, be mindful that excipients can sometimes negatively impact permeability.
Issue 2: Incomplete or Slow Enzymatic Conversion to Enazadrem
Symptom: In vitro assays show a low yield of the parent drug, Enazadrem, after incubation of this compound with alkaline phosphatase.
Possible Causes:
-
Suboptimal Enzyme Activity: The activity of alkaline phosphatase can be influenced by pH, temperature, and the presence of inhibitors.
-
Steric Hindrance: The molecular structure surrounding the phosphate ester linkage in this compound might sterically hinder enzyme access.
-
Prodrug Inhibition of the Enzyme: At high concentrations, the prodrug itself might inhibit the activity of alkaline phosphatase.[9]
Troubleshooting Steps:
-
Optimize Assay Conditions: Ensure the in vitro conversion assay is performed under optimal conditions for alkaline phosphatase activity (typically pH 8-10, 37°C). Verify the activity of your enzyme batch with a known substrate like p-nitrophenyl phosphate (pNPP).
-
Vary Enzyme Concentration: Titrate the concentration of alkaline phosphatase in the assay to determine if the conversion rate is enzyme-limited.
-
Investigate Prodrug Concentration Dependence: Perform the conversion assay at multiple concentrations of this compound to assess for substrate inhibition.
-
Consider Alternative In Vitro Models: Utilize more complex in vitro models that better mimic the intestinal environment, such as Caco-2 cell lysates or rat intestinal mucosa scraps, which contain a mixture of relevant enzymes.[6]
Issue 3: Poor Permeability in Caco-2 Cell Assays
Symptom: The apparent permeability coefficient (Papp) of Enazadrem, after the conversion of this compound, is lower than expected in a Caco-2 cell permeability assay.
Possible Causes:
-
Incomplete On-site Conversion: Insufficient conversion of this compound to Enazadrem at the apical side of the Caco-2 monolayer.
-
Efflux Transporter Activity: The parent drug, Enazadrem, may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells and actively pump the drug back into the apical chamber.
-
Low Permeability of the Parent Drug: While expected to be high, the actual permeability of Enazadrem might be a limiting factor.
Troubleshooting Steps:
-
Confirm Prodrug Conversion in the Assay: Analyze samples from the apical chamber over time to confirm the disappearance of this compound and the appearance of Enazadrem.
-
Conduct Bidirectional Permeability Studies: Measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux.[10]
-
Use Efflux Transporter Inhibitors: Repeat the permeability assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., fumitremorgin C) to confirm if Enazadrem is a substrate.[10]
-
Evaluate Parent Drug Permeability Directly: If possible, perform the Caco-2 assay with the parent drug, Enazadrem, to determine its intrinsic permeability.
Issue 4: Formulation Instability
Symptom: Degradation of this compound is observed in the formulated product during storage.
Possible Causes:
-
Hydrolysis: The phosphate ester bond can be susceptible to chemical hydrolysis, which is often pH-dependent.
-
Excipient Incompatibility: Interactions between this compound and formulation excipients can lead to degradation.
Troubleshooting Steps:
-
Forced Degradation Studies: Conduct stress testing under various conditions (acidic, basic, oxidative, photolytic, thermal) to identify the degradation pathways and the most stable conditions.
-
pH-Stability Profile: Determine the pH at which this compound exhibits maximum stability in solution.
-
Excipient Compatibility Studies: Evaluate the stability of this compound in the presence of commonly used excipients to identify any incompatibilities.
-
Solid-State Characterization: Investigate the solid-state properties of this compound, as different polymorphic forms can have varying stability.
Data Presentation
Table 1: Example Improvement in Aqueous Solubility of Phosphate Prodrugs
| Compound | Parent Drug Solubility (µg/mL) | Phosphate Prodrug Solubility (µg/mL) | Fold Increase | Reference |
| FimH Antagonist | <1 | >140 | >140 | [7] |
| Adefovir | Low | High | - | [11] |
| Tenofovir | Low | High | - | [11] |
| Enazadrem | Expected to be low | To be determined | - |
Note: Data for FimH Antagonist, Adefovir, and Tenofovir are provided as examples of the potential for solubility improvement with the phosphate prodrug approach. The solubility of Enazadrem and this compound needs to be experimentally determined.
Table 2: Example Improvement in Oral Bioavailability of Phosphate Prodrugs
| Compound | Parent Drug Oral Bioavailability (%) | Phosphate Prodrug Oral Bioavailability (%) | Fold Increase | Species | Reference |
| Tenofovir Disoproxil Fumarate | <5 | 25 | >5 | Human | [11] |
| Adefovir Dipivoxil | <12 | 22.2 | ~1.85 | Monkey | [11] |
| This compound | To be determined | To be determined | - | - |
Note: Data for Tenofovir Disoproxil Fumarate and Adefovir Dipivoxil are provided as illustrative examples. The oral bioavailability of Enazadrem and this compound needs to be determined through in vivo studies.
Experimental Protocols
Aqueous Solubility Assay (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of Enazadrem and this compound.
-
Materials: Enazadrem, this compound, phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.8, 7.4), orbital shaker, centrifuge, HPLC system.
-
Procedure:
-
Add an excess amount of the test compound to a known volume of PBS in a sealed vial.
-
Agitate the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
In Vitro Alkaline Phosphatase Conversion Assay
-
Objective: To evaluate the rate and extent of enzymatic conversion of this compound to Enazadrem.
-
Materials: this compound, alkaline phosphatase (from bovine intestinal mucosa), Tris-HCl buffer (pH 9.0), HPLC system.
-
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent and dilute it to the desired final concentration in pre-warmed Tris-HCl buffer.
-
Initiate the reaction by adding a known amount of alkaline phosphatase.
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding a strong acid or an organic solvent).
-
Analyze the samples by HPLC to quantify the concentrations of both this compound and the released Enazadrem.
-
Calculate the rate of conversion and the half-life of the prodrug.
-
Caco-2 Cell Permeability Assay
-
Objective: To assess the intestinal permeability of Enazadrem following the conversion of this compound.
-
Materials: Caco-2 cells, Transwell® inserts, cell culture medium, Hanks' Balanced Salt Solution (HBSS), this compound, HPLC-MS/MS system.
-
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add a solution of this compound in HBSS to the apical (donor) chamber.
-
At specified time intervals, collect samples from the basolateral (receiver) chamber and replace with fresh HBSS. Also, collect a sample from the apical chamber at the end of the experiment.
-
Quantify the concentrations of this compound and Enazadrem in the samples using a validated HPLC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Visualizations
Caption: Hypothetical mechanism of Enazadrem targeting the Androgen Receptor signaling pathway.
Caption: Experimental workflow for evaluating this compound bioavailability.
Caption: Logical troubleshooting workflow for low bioavailability of this compound.
References
- 1. Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Enazadrem | C18H25N3O | CID 60816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - Tantra - Current Medicinal Chemistry [edgccjournal.org]
- 4. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - Tantra - Current Medicinal Chemistry [medjrf.com]
- 5. Phosphate Prodrugs: An Approach to Improve the Bioavailability of...: Ingenta Connect [ingentaconnect.com]
- 6. Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FimH Antagonists: Phosphate Prodrugs Improve Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Unexpected Stability of a Prodrug to Enzymatic Hydrolysis within a Hydrated HPMC Matrix Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
Enazadrem Phosphate experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Enazadrem Phosphate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the phosphate salt of Enazadrem.[1][2] Enazadrem is an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[3] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[3] By inhibiting DHODH, this compound depletes the cellular pool of pyrimidine nucleotides, which can impact cell growth and proliferation, making it a subject of interest in oncology, immunology, and antiviral research.[3]
Q2: What is the purpose of the phosphate group in this compound?
The phosphate group is intended to improve the solubility and bioavailability of the active compound, Enazadrem. Phosphate prodrugs are a common strategy to enhance the delivery of therapeutic agents into cells.[4] Once inside the cell, the phosphate group is typically cleaved by cellular enzymes, releasing the active drug.[4]
Q3: What are the expected downstream effects of DHODH inhibition by this compound?
Inhibition of DHODH by this compound is expected to lead to a variety of cellular effects, including:
-
Depletion of pyrimidine nucleotide pools: This is the primary and most direct effect.[3][5]
-
Inhibition of DNA and RNA synthesis: As pyrimidines are essential building blocks for nucleic acids.
-
Cell cycle arrest and inhibition of cell proliferation: This is a common consequence of nucleotide depletion.[3]
-
Induction of myeloid differentiation: As has been observed with other DHODH inhibitors.[5]
-
Modulation of immune responses: DHODH inhibitors can affect immune cell function and cytokine release.[5]
-
Upregulation of antigen presentation pathway genes: This has been observed with the DHODH inhibitor brequinar.[6]
Q4: How can I confirm that this compound is active in my experimental system?
To confirm the activity of this compound, you can perform several assays:
-
Cell Proliferation Assay: Treat your cells with a dose range of this compound and measure cell viability over time using assays like MTT, WST-1, or CellTiter-Glo.
-
Metabolome Analysis: Measure the intracellular levels of dihydroorotate (the substrate of DHODH) and orotate (the product). A successful inhibition of DHODH will lead to an accumulation of dihydroorotate.[5]
-
Rescue Experiment: Co-treat the cells with this compound and exogenous uridine. If the effects of this compound are due to pyrimidine depletion, the addition of uridine should rescue the phenotype (e.g., restore cell proliferation).[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low efficacy of this compound | Compound degradation: Improper storage or handling. | Store this compound as recommended by the supplier, protected from light and moisture. Prepare fresh stock solutions for each experiment. |
| Prodrug conversion issue: Insufficient intracellular conversion of the phosphate prodrug to the active form. | Ensure your cell line has adequate phosphatase activity. You can test this using a generic phosphatase activity assay. Consider comparing the activity with the parent compound, Enazadrem, if available. | |
| Cell line resistance: The cell line may have a low dependence on de novo pyrimidine synthesis and may rely more on the salvage pathway. | Test the expression level of DHODH in your cell line. Consider using a different cell line known to be sensitive to DHODH inhibitors. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell numbers across wells. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect the wells for even cell distribution. |
| Edge effects in multi-well plates: Evaporation from the outer wells leading to concentration changes. | Avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media. | |
| Inconsistent drug concentration: Pipetting errors during drug dilution or addition. | Calibrate your pipettes regularly. Prepare a master mix of the drug-containing medium to add to the wells. | |
| Unexpected off-target effects | Compound purity: The presence of impurities in the this compound batch. | Use a high-purity grade of this compound. If possible, obtain a certificate of analysis from the supplier. |
| Non-specific effects of high concentrations: Using concentrations that are too high can lead to off-target toxicity. | Perform a dose-response curve to determine the optimal concentration range. Use the lowest effective concentration for your experiments. | |
| Interaction with media components: The compound may interact with components in the cell culture medium. | Use a defined, serum-free medium if possible to reduce variability from serum components. |
Experimental Protocols
Representative Protocol: Cell Proliferation Assay
This protocol provides a general guideline for assessing the effect of this compound on cell proliferation using a WST-1 assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water, check supplier's recommendation).
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and WST-1 but no cells).
-
Normalize the absorbance values of the treated wells to the vehicle control wells.
-
Plot the cell viability (%) against the log of the this compound concentration to determine the IC₅₀ value.
-
Quantitative Data Summary
| Parameter | Description | Typical Range/Value | Reference |
| IC₅₀ (Cell Growth) | Concentration of a DHODH inhibitor that inhibits cell growth by 50%. | Nanomolar to low micromolar range, highly cell-line dependent. For a potent DHODH inhibitor like H-006, the IC₅₀ can be in the nanomolar range. | [5] |
| Dihydroorotate Accumulation | Fold increase in the intracellular concentration of dihydroorotate upon DHODH inhibition. | Can be a significant increase (e.g., >10-fold) depending on the cell line and inhibitor concentration. | [5] |
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro studies.
Caption: A logical approach to troubleshooting experimental variability.
References
- 1. This compound | C18H28N3O5P | CID 9930677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enazadrem | C18H25N3O | CID 60816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Novel Phosphate Compounds
Frequently Asked Questions (FAQs)
This section addresses common questions that may arise when working with a novel investigational compound like Enazadrem Phosphate.
| Question | Answer |
| General Handling | |
| How should I prepare a stock solution of a novel phosphate compound? | For initial experiments, it is advisable to test solubility in common laboratory solvents such as DMSO, ethanol, or sterile water. Start with a small amount of the compound. Sonication may be required to fully dissolve the compound. Always filter-sterilize the stock solution before use in cell culture. |
| What are the appropriate storage conditions for a phosphate compound solution? | Stock solutions should generally be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Always refer to any supplier-specific storage recommendations. |
| Experimental Design | |
| How do I determine the optimal concentration range for my experiments? | A dose-response curve should be generated to determine the effective concentration range. This typically involves testing a wide range of concentrations (e.g., from nanomolar to micromolar) in a relevant assay, such as a cell viability or enzyme activity assay. |
| What controls should be included in my experiments? | Essential controls include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO), a negative control (untreated cells or enzyme), and a positive control (a known inhibitor or activator of the suspected pathway, if available). |
| Data Interpretation | |
| My results are not consistent across experiments. What could be the cause? | Inconsistent results can stem from several factors, including variability in cell passage number, reagent preparation, incubation times, or instrument calibration. Maintaining a detailed experimental log and standardizing protocols can help identify the source of variability. |
| I am observing unexpected off-target effects. How can I investigate these? | Off-target effects are common with investigational compounds. Consider performing broader screening assays, such as kinase profiling or proteomics, to identify unintended molecular targets. |
Troubleshooting Guides
This section provides solutions to potential problems encountered during experimental procedures.
Cell-Based Assays
| Problem | Possible Cause | Suggested Solution |
| Low cell viability in vehicle control | Solvent concentration is too high and causing toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) and non-toxic to the cells. |
| High variability between replicate wells | Uneven cell seeding, edge effects in the microplate, or improper mixing of the compound. | Use a calibrated multichannel pipette for cell seeding and reagent addition. To minimize edge effects, do not use the outermost wells of the plate for experimental samples. Ensure thorough but gentle mixing of the compound in the media. |
| No observable effect of the compound | The compound may be inactive in the chosen cell line, the concentration range may be too low, or the incubation time may be insufficient. | Test the compound in different cell lines. Expand the concentration range and perform a time-course experiment to determine the optimal incubation period. |
Enzyme Inhibition Assays
| Problem | Possible Cause | Suggested Solution |
| High background signal in "no enzyme" control | Substrate instability or contamination of reagents. | Prepare fresh substrate solution for each experiment. Ensure all buffers and reagents are free from contamination. |
| Irreproducible IC50 values | Incorrect enzyme or substrate concentration, or issues with compound solubility. | Verify the active concentration of the enzyme. Use a substrate concentration at or below the Michaelis constant (Km). Check for any precipitation of the compound in the assay buffer. |
| Assay signal is too low or too high | The enzyme concentration is not optimal, or the reaction is proceeding too quickly or slowly. | Perform an enzyme titration to determine the optimal concentration that yields a linear reaction rate over the desired time course. |
Experimental Protocols
General Protocol for Determining IC50 in an Enzyme Inhibition Assay
-
Reagent Preparation : Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare assay buffer, enzyme, and substrate solutions.
-
Serial Dilution : Perform a serial dilution of the this compound stock solution to create a range of concentrations to be tested.
-
Enzyme and Inhibitor Pre-incubation : Add the enzyme and varying concentrations of the inhibitor (or vehicle control) to the wells of a microplate. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiate Reaction : Add the substrate to each well to start the enzymatic reaction.
-
Signal Detection : Measure the reaction product at regular intervals using a plate reader at the appropriate wavelength.
-
Data Analysis : Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic curve) to determine the IC50 value.
General Protocol for Assessing Cell Viability (MTT Assay)
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of this compound (and controls) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₈N₃O₅P | PubChem |
| Molecular Weight | 397.4 g/mol | PubChem |
| CAS Number | 132956-22-0 | PubChem |
| Synonyms | CP-70,490-09, this compound | PubChem |
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
Experimental Workflow for Compound Screening
Caption: General workflow for screening and characterizing a novel compound.
Technical Support Center: Enazadrem Phosphate Clinical Trials
Notice: Information regarding Enazadrem Phosphate (also known as CP-70,490-09) is not publicly available. There are no registered clinical trials, publications, or official documentation from developers detailing its mechanism of action, clinical indications, or trial outcomes. The following content is a generalized framework for a technical support center, based on common challenges encountered in the clinical development of phosphodiesterase (PDE) inhibitors. This information is for illustrative purposes and should not be considered specific to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events observed in clinical trials of PDE inhibitors and how can they be managed?
A1: Clinical trials of phosphodiesterase (PDE) inhibitors frequently report a class-specific set of adverse events. The most common include headache, gastrointestinal issues (such as nausea, diarrhea, and dyspepsia), and flushing. The management of these adverse events is critical for patient retention and data integrity.
-
Troubleshooting Strategy:
-
Dose Titration: Implementing a dose-titration protocol at the beginning of the treatment period can help mitigate the intensity of initial side effects.
-
Symptomatic Treatment: Prophylactic or symptomatic treatment for common adverse events can be considered. For example, antiemetics for nausea or analgesics for headache.
-
Patient Education: Thoroughly educating trial participants about the potential for these side effects and their typically transient nature can improve adherence.
-
Q2: How can we design a protocol to effectively assess the therapeutic window and dose-response relationship for a novel PDE inhibitor?
A2: Establishing a clear dose-response relationship and identifying the therapeutic window is a primary challenge. A well-designed Phase I/II trial is essential.
-
Troubleshooting Strategy:
-
Adaptive Trial Design: Consider an adaptive trial design that allows for modification of dose levels and patient allocation based on accumulating data. This can more efficiently identify the optimal dose range.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Intensive PK/PD sampling in early-phase trials is crucial. Modeling this data can help predict the dose-exposure-response relationship and inform dose selection for later-phase trials.
-
Biomarker Strategy: Incorporate relevant biomarkers to provide early signals of biological activity and to help correlate drug exposure with a pharmacodynamic effect.
-
Troubleshooting Guides
Issue: High Placebo Response Rate Obscuring Efficacy Signals
A high placebo response is a significant challenge in clinical trials for many indications where PDE inhibitors are studied, such as inflammatory and neurological disorders.
-
Troubleshooting Protocol:
-
Strict Patient Selection Criteria: Implement rigorous inclusion and exclusion criteria to ensure a well-defined and homogenous patient population.
-
Standardized Outcome Assessments: Utilize centralized and blinded reviewers for subjective endpoints to minimize variability and bias.
-
Patient Training: Thoroughly train patients on the use of patient-reported outcome instruments to ensure accurate and consistent data collection.
-
Run-in Period: A single-blind placebo run-in period can help identify and exclude patients who are likely to respond to a placebo.
-
Issue: Difficulty in Demonstrating Superiority over Existing Therapies
For a new PDE inhibitor to be successful, it often needs to demonstrate a significant advantage over the current standard of care, either in efficacy or safety.
-
Troubleshooting Protocol:
-
Targeted Patient Population: Identify a subpopulation of patients who are refractory to or intolerant of existing treatments. This can increase the likelihood of observing a significant treatment effect.
-
Composite Endpoints: Consider the use of composite endpoints that capture multiple aspects of the disease. This can provide a more comprehensive assessment of the treatment's benefit.
-
Head-to-Head Comparator Trials: While challenging, a well-designed head-to-head trial against an active comparator is the most direct way to demonstrate superiority.
-
Data Presentation
As no quantitative data for this compound is available, the following table illustrates how data on adverse events from a hypothetical Phase IIa study could be presented.
| Adverse Event | Placebo (N=50) n (%) | Drug X - Low Dose (N=50) n (%) | Drug X - High Dose (N=50) n (%) |
| Headache | 5 (10%) | 15 (30%) | 20 (40%) |
| Nausea | 3 (6%) | 10 (20%) | 18 (36%) |
| Diarrhea | 4 (8%) | 8 (16%) | 15 (30%) |
| Dizziness | 2 (4%) | 6 (12%) | 10 (20%) |
| Flushing | 1 (2%) | 5 (10%) | 9 (18%) |
Experimental Protocols
Protocol: Assessment of Target Engagement using a Biomarker Assay
This protocol describes a generalized approach to measure a downstream biomarker of PDE inhibition in patient samples.
-
Objective: To quantify the change in intracellular cyclic adenosine monophosphate (cAMP) levels in peripheral blood mononuclear cells (PBMCs) following drug administration.
-
Materials:
-
Whole blood collected in EDTA tubes.
-
Ficoll-Paque for PBMC isolation.
-
Phosphate-buffered saline (PBS).
-
cAMP enzyme immunoassay (EIA) kit.
-
Cell lysis buffer.
-
-
Methodology:
-
Collect whole blood samples at pre-dose and multiple time points post-dose.
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Wash PBMCs with PBS and count the cells.
-
Lyse a fixed number of cells using the lysis buffer provided in the cAMP EIA kit.
-
Perform the cAMP EIA according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
Calculate the concentration of cAMP in each sample based on a standard curve.
-
Analyze the change in cAMP levels from baseline at each post-dose time point.
-
Signaling Pathway and Workflow Diagrams
Caption: Hypothetical signaling pathway of a PDE4 inhibitor.
Caption: A generalized workflow for a clinical trial of a new drug.
Enazadrem Phosphate Assay Development Technical Support Center
Welcome to the technical support center for Enazadrem Phosphate assay development and refinement. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a biochemical assay?
A1: For initial screening, we recommend a starting concentration of 10 µM. To determine the IC50 value, a common approach is to perform a serial dilution, typically in a 1:3 or 1:10 ratio, to generate a dose-response curve.[1] The optimal concentration range may vary depending on the specific kinase and substrate used in your assay.
Q2: How should I prepare my this compound stock solution?
A2: this compound is typically supplied as a solid. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For cellular assays, ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: Which type of assay is most suitable for screening this compound?
A3: The choice of assay depends on your specific research goals. For high-throughput screening (HTS), fluorescence-based and luminescence-based assays are popular due to their reliability, efficiency, and cost-effectiveness.[2] Radiometric assays are considered a gold standard for their universal applicability across all kinases and are often used for kinase profiling.[2]
Q4: How can I determine if this compound is an ATP-competitive inhibitor?
A4: To investigate the mechanism of inhibition, you can perform kinase activity assays at varying concentrations of both ATP and this compound. If this compound is an ATP-competitive inhibitor, you will observe an increase in the apparent Km of ATP with increasing concentrations of the inhibitor, while the Vmax remains unchanged. Profiling at a high ATP concentration (e.g., 1 mM), which mimics physiological conditions, can also help identify non-ATP-competitive inhibitors.[1]
Q5: What are the critical quality control steps for the target protein?
A5: It is crucial to have a reliable source of highly purified and catalytically active target protein.[3] Before starting a screening campaign, you should assess the purity of your enzyme using SDS-PAGE, confirm its identity by mass spectrometry or Western blot, and measure its catalytic activity using your primary assay.[3] It is also important to test the functional stability of the enzyme after freeze-thaw cycles and at different temperatures.[3]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| High background signal | Endogenous enzyme activity in cell lysates. | If using an alkaline phosphatase (AP) system, consider adding an inhibitor like levamisole. For HRP systems, avoid buffers containing sodium azide.[4] |
| Non-specific binding of antibodies or reagents. | Optimize blocking conditions and antibody concentrations. Perform a titration of the secondary antibody to find the optimal concentration that maximizes signal without increasing background.[4] | |
| Autofluorescence of the compound or sample. | If using a fluorescence-based assay, check for inherent fluorescence of this compound at the excitation and emission wavelengths used. Consider using a time-resolved fluorescence (TR-FRET) assay to minimize interference from background fluorescence.[5] | |
| Low signal or no activity | Inactive enzyme. | Verify the activity of your enzyme preparation using a known potent inhibitor as a positive control. Ensure proper storage and handling of the enzyme to prevent degradation.[6] |
| Sub-optimal assay conditions. | Optimize the concentrations of ATP and substrate. The substrate concentration should be sufficient to not be a limiting factor in the reaction.[5] Check the pH and composition of the assay buffer. | |
| Inhibitory components in the assay buffer. | Deionized water can sometimes contain inhibitors of enzymes like peroxidases.[4] If using a phosphate detection assay, ensure there is no contaminating phosphate in your buffers or reagents.[7] | |
| Poor Z'-factor | High well-to-well variability. | Ensure proper mixing of reagents and consistent pipetting. Ratiometric assays, such as TR-FRET, can help reduce well-to-well variation.[5] |
| Low dynamic range of the assay. | Optimize enzyme and substrate concentrations to maximize the signal window between positive and negative controls. | |
| Inconsistent IC50 values | Compound precipitation at high concentrations. | Visually inspect the assay plate for any signs of precipitation. Determine the aqueous solubility of this compound to ensure you are working within its soluble range.[8] |
| Instability of the compound in the assay buffer. | Assess the chemical stability of this compound in your assay buffer over the time course of the experiment.[8] | |
| Assay is not at equilibrium (for endpoint assays). | Ensure the incubation time is sufficient for the reaction to reach a steady state before reading the results. Most biochemical assays are typically read after 1 hour.[5] |
Experimental Protocols
Protocol 1: Generic Kinase Activity Assay (Luminescence-based)
This protocol is a general guideline for determining the inhibitory activity of this compound against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
Materials:
-
Target Kinase
-
Kinase Substrate (peptide or protein)
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Reagent
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A common starting point is a 100x stock of the highest desired concentration.
-
Assay Plate Preparation:
-
Add 1 µL of the this compound serial dilutions or DMSO (for positive and negative controls) to the appropriate wells of the assay plate.
-
For the negative control (no enzyme activity), add assay buffer instead of the enzyme in the next step.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution containing the target kinase and its substrate in the kinase assay buffer.
-
Add 50 µL of this enzyme/substrate mix to each well.
-
-
Initiate Reaction:
-
Prepare an ATP solution in the kinase assay buffer at a concentration that is at or below the Km for the specific kinase.
-
Add 50 µL of the ATP solution to each well to start the reaction.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
-
Detection:
-
Allow the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 100 µL of the Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.[9]
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO controls.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay
This protocol provides a general method to assess the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Sterile, clear-bottom, white-walled 96-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the number of viable cells.
-
Calculate the percent inhibition of cell proliferation for each concentration of this compound relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percent inhibition against the log of the inhibitor concentration.
-
Quantitative Data Summary
Table 1: Example IC50 Data for this compound against a Panel of Kinases
| Kinase Target | IC50 (nM) | Assay Type | ATP Concentration |
| Kinase A | 50 | TR-FRET | 10 µM |
| Kinase B | 250 | Luminescence | Km |
| Kinase C | >10,000 | Radiometric | 1 mM |
| Kinase D | 150 | Fluorescence Polarization | 100 µM |
Table 2: Example Cell-Based Assay Data for this compound
| Cell Line | GI50 (µM) | Assay Type | Treatment Duration (hours) |
| Cell Line X (Cancer) | 1.2 | Luminescence (Viability) | 72 |
| Cell Line Y (Cancer) | 5.8 | Colorimetric (Metabolism) | 72 |
| Cell Line Z (Normal) | >50 | Luminescence (Viability) | 72 |
Visualizations
References
- 1. kinaselogistics.com [kinaselogistics.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Drug Discovery Assays Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. youtube.com [youtube.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. bmglabtech.com [bmglabtech.com]
Validation & Comparative
Enazadrem Phosphate (VX-147) in the Evolving Landscape of APOL1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Apolipoprotein L1 (APOL1)-mediated kidney disease (AMKD) represents a significant area of unmet medical need, particularly in populations with recent African ancestry. The discovery of gain-of-function variants in the APOL1 gene as a major driver of progressive kidney disease has catalyzed the development of targeted therapies. This guide provides a comparative analysis of Enazadrem Phosphate (VX-147 or inaxaplin), a frontrunner in this new class of drugs, against other APOL1 inhibitors in the development pipeline.
Mechanism of Action: Targeting the Core Abnormality
The primary pathogenic mechanism in AMKD is the toxic gain-of-function of APOL1 variant proteins, which form pores in cell membranes, leading to podocyte injury and death.[1][2][3] The leading therapeutic strategies aim to either directly inhibit this channel function or reduce the expression of the APOL1 protein.
This compound (VX-147/inaxaplin) , developed by Vertex Pharmaceuticals, is an oral small molecule that directly binds to and inhibits the ion channel function of the APOL1 protein.[4][5][6] This targeted inhibition is designed to prevent the downstream cellular damage caused by the G1 and G2 risk variants.[5]
Other therapeutic approaches include:
-
Small Molecule Inhibition of Pore Function: Similar to this compound, other small molecules like MZ-301 from Maze Therapeutics are being developed to directly block the APOL1 pore.[7][8]
-
Reduction of APOL1 Expression: IONIS-APOL1Rx (AZD2373) , an antisense oligonucleotide (ASO) from Ionis Pharmaceuticals and AstraZeneca, aims to reduce the synthesis of the APOL1 protein altogether by targeting its mRNA.[9][10][11]
-
Upstream Pathway Inhibition: Baricitinib , a JAK/STAT inhibitor, is being investigated to suppress the inflammatory signaling that can increase the expression of APOL1, thereby reducing its toxic effects.[12][13][14]
Preclinical Efficacy: Head-to-Head in the Laboratory
Preclinical studies have been crucial in validating the therapeutic potential of these different approaches. A summary of the key preclinical findings is presented in Table 1.
| Compound/Therapy | Mechanism of Action | Key Preclinical Findings | Reference(s) |
| This compound (VX-147/inaxaplin) | APOL1 Pore Function Inhibitor | - Selectively inhibited APOL1 channel function in vitro.[1][2] - Reduced interferon-gamma-induced albuminuria by an average of 74.1% in an APOL1 G2 transgenic mouse model.[2][15] - Showed complete inhibition of APOL1-dependent cell death in HEK293 cells with EC50 values of 2.0 nM for G1 and 2.2 nM for G2 variants.[16] | [1][2][15][16] |
| MZ-301 | APOL1 Pore Function Inhibitor | - Potently blocked APOL1-mediated killing of trypanosomes and inhibited APOL1-dependent cytotoxicity in human podocytes in vitro. - Demonstrated a dose-dependent attenuation of interferon-induced albuminuria in a BAC-Tg G2-HOM mouse model.[7][8] | [7][8] |
| IONIS-APOL1Rx (AZD2373) | Antisense Oligonucleotide (Reduces APOL1 expression) | - In vitro IC50 of 105 nM for reducing APOL1 mRNA in A431 cells.[9][10] - In vivo, subcutaneous administration in APOL1 G0-transgenic mice led to a dose-dependent reduction of APOL1 mRNA in the kidney (up to 57%) and liver (up to 92%).[10] - Prevented interferon-gamma-induced proteinuria in APOL1 G1 transgenic mice.[9][11] | [9][10][11] |
| Baricitinib | JAK/STAT Inhibitor (Reduces APOL1 expression) | - Rationale is based on inhibiting the JAK/STAT pathway, which is known to upregulate APOL1 expression in response to inflammatory cytokines.[13][14] - A Phase 2 study in patients with diabetic kidney disease showed a 41% reduction in urine albumin-to-creatinine ratio (UACR) after 24 weeks.[17][18] | [13][14][17][18] |
Clinical Data: this compound Takes the Lead
This compound is the most clinically advanced APOL1 inhibitor, with promising data from its Phase 2a study.
This compound (VX-147/inaxaplin)
The Phase 2a open-label study (NCT04340362) enrolled 16 participants with two APOL1 variants and biopsy-proven focal segmental glomerulosclerosis (FSGS).[1][19] The key findings are summarized in Table 2.
| Parameter | Result | Reference(s) |
| Primary Efficacy Endpoint | Mean reduction in urine protein-to-creatinine ratio (UPCR) of 47.6% from baseline at week 13 in the 13 adherent participants (95% CI, -60.0 to -31.3). | [1][19][20] |
| Safety | Adverse events were generally mild to moderate, with the most common being headache, back pain, and nausea. No discontinuations were due to adverse events. | [19][20] |
Based on these positive results, Vertex has advanced inaxaplin to a pivotal Phase 2/3 adaptive trial (AMPLITUDE study, NCT05312879).[21][22][23]
Other APOL1 Inhibitors in Clinical Development
-
Baricitinib: The JUSTICE trial (NCT05237388), a Phase 2 study, is currently evaluating the efficacy and safety of baricitinib in reducing albuminuria in African American/Black patients with APOL1-associated FSGS and non-diabetic APOL1-associated chronic kidney disease.[12][13][14]
-
IONIS-APOL1Rx (AZD2373): A Phase I study (NCT04269031) has been completed, and another Phase I study (NCT05351047) is ongoing to evaluate the safety and pharmacokinetics of this ASO.[24]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of APOL1 inhibitors.
In Vitro APOL1 Channel Function Assay
A common method to assess the inhibitory activity of compounds on APOL1 channel function is the thallium flux assay.[15][25]
In Vivo APOL1 Transgenic Mouse Model
Various transgenic mouse models have been developed to study APOL1-mediated kidney disease in vivo. A common approach involves using a bacterial artificial chromosome (BAC) containing the human APOL1 gene or a podocyte-specific promoter to drive its expression.[26][27][28][29]
APOL1 Signaling Pathway in Podocyte Injury
The precise signaling cascade leading to podocyte injury in AMKD is an area of active investigation. However, a central theme is the disruption of cellular homeostasis due to the pore-forming activity of APOL1 risk variants.
Conclusion
The development of targeted therapies for APOL1-mediated kidney disease is a rapidly advancing field. This compound (VX-147/inaxaplin) has demonstrated promising preclinical and clinical data, positioning it as a leading candidate. However, a diverse range of therapeutic strategies, including other small molecule inhibitors, antisense oligonucleotides, and repurposed anti-inflammatory drugs, are also under investigation. The coming years, with results from ongoing pivotal trials, will be critical in determining the most effective approaches to treating this genetically-driven disease. This comparative guide serves as a resource for the scientific community to navigate this dynamic and promising area of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. 2minutemedicine.com [2minutemedicine.com]
- 3. APOL1 risk variants enhance podocyte necrosis through compromising lysosomal membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inaxaplin for the treatment of APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical data presented for Maze Therapeutics’ APOL1 pore function inhibitor MZ-301 | BioWorld [bioworld.com]
- 8. Maze Therapeutics Presents Preclinical Data Highlighting Potential of APOL1 Inhibitor Program as a Treatment for Chronic Kidney Disease | Maze Therapeutics [ir.mazetx.com]
- 9. Antisense oligonucleotide treatment ameliorates IFN-γ–induced proteinuria in APOL1-transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - Antisense oligonucleotide treatment ameliorates IFN-γ–induced proteinuria in APOL1-transgenic mice [insight.jci.org]
- 11. Antisense oligonucleotide treatment ameliorates IFN-γ-induced proteinuria in APOL1-transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. kidneycareandjustice.com [kidneycareandjustice.com]
- 14. Design and Rationale of the Phase 2 Baricitinib Study in Apolipoprotein L1-Mediated Kidney Disease (JUSTICE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. coursesv4bbs.blob.core.windows.net [coursesv4bbs.blob.core.windows.net]
- 16. Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Baricitinib for Chronic Kidney Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 18. researchgate.net [researchgate.net]
- 19. Inaxaplin for Proteinuric Kidney Disease in Persons with Two APOL1 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Vertex Announces Positive Results From Phase 2 Study of VX-147 in APOL1-Mediated Focal Segmental Glomerulosclerosis | Vertex Pharmaceuticals Newsroom [news.vrtx.com]
- 21. Vertex Advances VX-147 Into Pivotal Clinical Development for People With APOL1-Mediated Kidney Disease | Vertex Pharmaceuticals Newsroom [news.vrtx.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Inaxaplin (VX-147): A First-in-Class Therapy Targeting APOL1-Mediated Kidney Disease - Xpeer Medical education [xpeer.app]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Lessons From APOL1 Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.biologists.com [journals.biologists.com]
- 28. Transgenic Expression of Human APOL1 Risk Variants in Podocytes Induces Kidney Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. biorxiv.org [biorxiv.org]
A Comparative Analysis of Enazadrem and its Phosphate Prodrug, Enazadrem Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Enazadrem and its phosphate derivative, Enazadrem Phosphate. Enazadrem is an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation. This compound is a phosphate salt of Enazadrem, developed with the objective of enhancing the parent drug's pharmaceutical properties. This document summarizes their mechanisms of action, presents a comparative analysis of their physicochemical and pharmacokinetic properties based on available data, and provides detailed experimental protocols for their evaluation.
Mechanism of Action: Targeting the 5-Lipoxygenase Pathway
Enazadrem exerts its anti-inflammatory effects by inhibiting the 5-lipoxygenase enzyme. This enzyme is a critical component of the leukotriene biosynthesis pathway, which is activated in response to inflammatory stimuli.[1][2][3] The pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by 5-LOX to 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[4] This intermediate is further metabolized to leukotriene A4 (LTA4), a pivotal precursor for the synthesis of various pro-inflammatory leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[5][6] By inhibiting 5-LOX, Enazadrem effectively blocks the production of these inflammatory mediators, thereby reducing the inflammatory response.[7][8][9]
This compound is designed as a prodrug of Enazadrem. The addition of a phosphate group is a common strategy in drug development to improve the aqueous solubility and, consequently, the oral bioavailability of a drug.[10] It is anticipated that after administration, this compound is rapidly converted to the active parent drug, Enazadrem, by the action of endogenous enzymes such as alkaline phosphatases, which are abundant in the body.
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
While direct comparative studies between Enazadrem and this compound are not extensively available in peer-reviewed literature, the principles of phosphate prodrug design suggest key differences in their properties.
| Property | Enazadrem | This compound | Rationale for Difference |
| Molecular Formula | C₁₈H₂₅N₃O | C₁₈H₂₆N₃O₅P | Addition of a phosphate group. |
| Molecular Weight | ~299.4 g/mol | ~395.4 g/mol | Increased molecular weight due to the phosphate moiety. |
| Aqueous Solubility | Expected to be low | Expected to be significantly higher | The highly ionizable phosphate group increases polarity and water solubility. |
| Stability | Generally stable | May be susceptible to hydrolysis (enzymatic or chemical) to release Enazadrem. | The phosphate ester bond can be cleaved. |
| Permeability | Expected to have moderate to high passive permeability | Lower passive permeability due to increased polarity. | Polar molecules generally have lower passive diffusion across cell membranes. |
| Oral Bioavailability | Potentially limited by low solubility | Expected to be higher | Improved solubility can lead to better dissolution and absorption in the gastrointestinal tract. |
Experimental Protocols
This section provides detailed methodologies for key experiments to compare the performance of Enazadrem and this compound.
Determination of Aqueous Solubility
Objective: To quantify and compare the aqueous solubility of Enazadrem and this compound.
Method: Shake-Flask Method [11]
-
Preparation of Saturated Solutions: Add an excess amount of either Enazadrem or this compound to a sealed vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.
In Vitro Permeability Assay
Objective: To assess the intestinal permeability of Enazadrem and the conversion and subsequent permeability of this compound.
Method: Caco-2 Cell Permeability Assay [8][12][13][14][15]
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate system until a confluent and differentiated monolayer is formed (typically 21 days).
-
Assay Initiation: Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution). Add the test compound (Enazadrem or this compound) to the apical (AP) side of the monolayer.
-
Sample Collection: At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.
-
Quantification: Analyze the concentration of the compound(s) in the collected samples using a sensitive analytical method like LC-MS/MS. For this compound, it is crucial to measure the concentrations of both the prodrug and the parent drug (Enazadrem) to assess conversion.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the donor compartment.
-
Stability Assay
Objective: To evaluate the chemical stability of Enazadrem and the conversion stability of this compound under different conditions.
Method: HPLC-Based Stability Assay [16][17][18][19]
-
Sample Preparation: Prepare solutions of Enazadrem and this compound in relevant media (e.g., aqueous buffers at different pH values, simulated gastric fluid, simulated intestinal fluid).
-
Incubation: Incubate the solutions at controlled temperatures (e.g., room temperature, 37°C, and accelerated conditions like 40°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each solution.
-
HPLC Analysis: Analyze the samples by a stability-indicating HPLC method that can separate the parent compound from its degradation products (for Enazadrem) or the prodrug from the parent drug (for this compound).
-
Data Analysis: Plot the concentration of the compound of interest against time to determine the degradation rate or conversion rate.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
Objective: To determine and compare the inhibitory potency of Enazadrem and this compound on the 5-LOX enzyme.
Method: Spectrophotometric Assay [1][20][21][22][23]
-
Enzyme and Substrate Preparation: Prepare a solution of 5-lipoxygenase enzyme (e.g., from potato or human recombinant) and a solution of the substrate, arachidonic acid.
-
Reaction Mixture: In a cuvette, mix the enzyme solution with a buffer (e.g., phosphate buffer, pH 7.4) and the test compound (Enazadrem or this compound) at various concentrations. Pre-incubate for a short period.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Measurement: Monitor the formation of the conjugated diene product, which absorbs light at 234 nm, using a UV-Vis spectrophotometer.
-
Calculation of IC₅₀: Determine the concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀). This will indicate the potency of the compounds as 5-LOX inhibitors. It is expected that Enazadrem will show direct inhibitory activity, while this compound will likely be inactive or significantly less potent in this in vitro assay, as it requires conversion to the active form.
Cellular Assay for Leukotriene B4 (LTB4) Production
Objective: To assess the ability of Enazadrem and this compound to inhibit the production of LTB4 in a cellular context.
Method: LTB4 Production in Activated Neutrophils [3][24][25][26][27][28]
-
Neutrophil Isolation: Isolate human neutrophils from fresh blood.
-
Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of Enazadrem or this compound.
-
Cell Activation: Stimulate the neutrophils with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and subsequent LTB4 production.
-
Sample Collection: After a defined incubation period, stop the reaction and centrifuge the cell suspension to collect the supernatant.
-
LTB4 Quantification: Measure the concentration of LTB4 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Determine the inhibitory effect of the compounds on LTB4 production and calculate their respective IC₅₀ values. This assay will provide insights into the cell permeability and intracellular activity of the compounds.
Visualizations
Caption: The 5-Lipoxygenase pathway and the inhibitory action of Enazadrem.
Caption: Proposed workflow of this compound as a prodrug.
Conclusion
This compound holds promise as a prodrug of the 5-lipoxygenase inhibitor, Enazadrem, potentially offering improved pharmaceutical properties such as enhanced aqueous solubility and oral bioavailability. The provided experimental protocols offer a framework for the direct comparative analysis of these two compounds. The successful development of this compound could lead to a more effective oral therapy for inflammatory diseases mediated by the 5-lipoxygenase pathway. Further preclinical and clinical investigations are warranted to fully elucidate the comparative efficacy and safety profile of this compound relative to Enazadrem.
References
- 1. Lipoxygenase Inhibition by Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of enzalutamide, an anti-prostate cancer drug, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Injectable dexamethasone sodium phosphate administered orally? A pharmacokinetic analysis of a common emergency department practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. optibrium.com [optibrium.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. Neutrophil release of arachidonic acid, oxidants, and proteinases: causally related or independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of the Phosphate Binder Sevelamer Carbonate on the Bioavailability of Enarodustat, an Oral Erythropoiesis Stimulating Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 17. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academicjournals.org [academicjournals.org]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. researchgate.net [researchgate.net]
- 23. ‘Mechanistic insights into 5-lipoxygenase inhibition by active principles derived from essential oils of Curcuma species: Molecular docking, ADMET analysis and molecular dynamic simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. file.elabscience.com [file.elabscience.com]
- 25. Transcellular biosynthesis of leukotriene B4 orchestrates neutrophil swarming to fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 27. Human polymorphonuclear neutrophil activation with arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mechanism of arachidonic acid liberation in platelet-activating factor-stimulated human polymorphonuclear neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Enazadrem Phosphate: An Overview of Available Information
Currently, there is a notable absence of publicly available clinical trial results and detailed data for Enazadrem Phosphate. Searches across scientific databases and clinical trial registries have not yielded specific information regarding its clinical indication, mechanism of action, or outcomes from human studies.
Information is primarily limited to chemical and registration data. This compound is cataloged in chemical databases such as PubChem, providing details on its molecular formula (C18H28N3O5P) and structure. However, this information does not shed light on its therapeutic use or effects.
Without access to clinical trial protocols or results, a comprehensive comparison to alternative therapies, including the creation of data tables and diagrams of experimental workflows and signaling pathways, cannot be conducted. Further research and publication of clinical findings are required to enable a thorough evaluation of this compound's performance and potential therapeutic role.
A Comparative Guide: Enazadrem Phosphate vs. Standard of Care for APOL1-Mediated Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Enazadrem Phosphate (inaxaplin, VX-147), a first-in-class investigational therapy, with the current standard of care for the treatment of APOL1-mediated kidney disease (AMKD). It includes a review of the underlying disease mechanism, comparative data on efficacy and safety from clinical trials, detailed experimental protocols, and visualizations of key pathways and processes.
Understanding APOL1-Mediated Kidney Disease (AMKD)
APOL1-mediated kidney disease is a rapidly progressive form of chronic kidney disease (CKD) driven by genetic factors.[1] Individuals who inherit two risk variants of the apolipoprotein L1 (APOL1) gene, known as G1 and G2, are at a significantly higher risk of developing kidney disease.[1] These variants are most common in people of Western and Central African descent, which is believed to be a result of an evolutionary adaptation that conferred protection against African sleeping sickness.[1]
The disease is characterized by a "toxic gain of function" mechanism.[2][3] In response to inflammatory triggers or stressors, the variant APOL1 proteins form channels in the membranes of kidney podocytes, leading to cell injury, disruption of the kidney's filtration barrier, and subsequent protein leakage into the urine (proteinuria).[2][3] This damage drives a rapid decline in kidney function, often leading to end-stage kidney disease (ESKD) requiring dialysis or transplantation.[2]
Current Standard of Care: A Non-Targeted Approach
Currently, there are no approved therapies that specifically target the underlying genetic cause of AMKD.[1][4][5] Therefore, the standard of care focuses on managing the symptoms and slowing the progression of CKD through general measures.[2] This includes:
-
Blood Pressure Control: Primarily through the use of angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers (ARBs).
-
Proteinuria Reduction: ACE inhibitors and ARBs are also the mainstays for reducing protein in the urine.
-
Supportive Care: Management of complications of CKD, such as fluid retention and electrolyte imbalances.
While these treatments can provide clinical benefits, they do not address the fundamental APOL1-mediated cell injury.[2] As a result, patients with AMKD often experience an inexorable decline toward kidney failure despite receiving the standard of care.[2]
This compound (Inaxaplin): A Targeted Genetic Approach
This compound (inaxaplin) is an investigational, oral small-molecule inhibitor designed to directly target the underlying cause of AMKD.[6][7] Its mechanism of action is to selectively bind to and inhibit the ion channel function of the toxic APOL1 protein variants.[2][7][8] By blocking this channel, inaxaplin is intended to prevent the cascade of podocyte injury, thereby reducing proteinuria and preserving kidney function.[2][3]
Quantitative Data Comparison
The following tables summarize the key quantitative data from clinical trials of this compound compared to the goals and limitations of the standard of care.
Table 1: Efficacy Comparison — Reduction in Proteinuria
| Treatment Approach | Key Efficacy Endpoint (Proteinuria Reduction) | Study/Observation |
| This compound (Inaxaplin) + Standard of Care | 47.6% mean reduction in Urine Protein to Creatinine Ratio (UPCR) from baseline at 13 weeks.[6][9] | Phase 2a Proof-of-Concept Study (NCT04340362)[6] |
| Standard of Care (e.g., ACE inhibitors/ARBs) | Variable reduction in proteinuria; however, patients with two APOL1 variants often exhibit accelerated progression to ESKD despite treatment.[2][4] | Clinical Observation & Delphi Consensus[2][4] |
Table 2: Safety and Tolerability Profile
| Treatment | Common Adverse Events | Serious Adverse Events & Discontinuation |
| This compound (Inaxaplin) | Mild to moderate headache, back pain, and nausea (most common, >15% of subjects).[6] | No serious adverse events considered related to the study drug; no discontinuations due to adverse events in the Phase 2a study.[6][8] |
| Standard of Care (ACE inhibitors/ARBs) | Cough (ACE inhibitors), hyperkalemia (high potassium), hypotension (low blood pressure). | Generally well-tolerated but require monitoring of potassium and kidney function. |
Experimental Protocols
A. Phase 2a Proof-of-Concept Study (NCT04340362)
-
Study Design: An open-label, single-arm study to evaluate the efficacy, safety, and pharmacokinetics of inaxaplin.[8]
-
Participant Population: 16 adult patients with two APOL1 variants, biopsy-confirmed focal segmental glomerulosclerosis (FSGS), a UPCR of ≥0.7 to <10, and an estimated glomerular filtration rate (eGFR) of ≥27 mL/min/1.73 m².[8]
-
Intervention: Participants received inaxaplin orally once daily for 13 weeks (15 mg for the first 2 weeks, followed by 45 mg for 11 weeks) in addition to their stable standard of care regimen.[8]
-
Primary Endpoint: The percent change in UPCR from baseline at Week 13.[8]
B. Pivotal Phase 2/3 Adaptive Study (AMPLITUDE - NCT05312879)
-
Study Design: A global, randomized, double-blind, placebo-controlled, adaptive Phase 2/3 trial.[10]
-
Participant Population: Patients aged 10 to 60 years with two APOL1 variants and proteinuric kidney disease.
-
Intervention: Inaxaplin (45 mg once daily) or a matched placebo, administered on top of standard of care.
-
Primary Endpoint (Final Analysis): The rate of decline in kidney function as measured by the eGFR slope, assessed after approximately two years.
-
Key Secondary Endpoint: Time to a composite clinical outcome (sustained ≥30% decline in eGFR, onset of ESKD, or death).
-
Interim Analysis: A pre-planned interim analysis at Week 48 will evaluate the eGFR slope and change in proteinuria, which, if positive, may form the basis for seeking accelerated approval in the U.S.[10]
Mandatory Visualizations
Caption: Pathophysiology of APOL1-Mediated Kidney Disease (AMKD).
Caption: Mechanism of Action for this compound (Inaxaplin).
Caption: Workflow for the Pivotal Phase 2/3 AMPLITUDE Study.
Conclusion
This compound (inaxaplin) represents a significant shift from the current non-specific management of APOL1-mediated kidney disease to a targeted, precision-medicine approach. By directly inhibiting the toxic function of the APOL1 protein, it addresses the root cause of the disease.[6] Phase 2a clinical data demonstrate a substantial and statistically significant reduction in proteinuria when added to the standard of care, with a favorable safety profile.[6]
The ongoing pivotal Phase 2/3 AMPLITUDE trial is designed to provide definitive evidence on whether this reduction in proteinuria translates into long-term preservation of kidney function. If successful, this compound could become the first therapy specifically approved for the treatment of AMKD, potentially transforming the therapeutic landscape for a patient population with a high unmet medical need.
References
- 1. APOL1-Mediated Kidney Disease (AMKD) | National Kidney Foundation [kidney.org]
- 2. Safety and Tolerability of the APOL1 Inhibitor, Inaxaplin, following Single- and Multiple-Ascending Doses in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inaxaplin for the treatment of APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diagnosis, Education, and Care of Patients with APOL1-Associated Nephropathy: A Delphi Consensus and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APOL1-Mediated Kidney Disease (AMKD) | American Kidney Fund [kidneyfund.org]
- 6. Vertex Announces Publication in New England Journal of Medicine of Results from Phase 2 Study of Inaxaplin (VX-147) | Vertex Pharmaceuticals [investors.vrtx.com]
- 7. Discovery of inaxaplin as a precision medicine approach for APOL1-mediated kidney disease - American Chemical Society [acs.digitellinc.com]
- 8. Inaxaplin for Proteinuric Kidney Disease in Persons with Two APOL1 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vertex advances APOL1 kidney disease therapy to Phase III [clinicaltrialsarena.com]
Independent Verification of Enazadrem Phosphate Research Findings: A Comparative Analysis of Phosphate Binders
Introduction
For researchers, scientists, and drug development professionals, the independent verification of a compound's efficacy and safety is paramount. This guide addresses the topic of Enazadrem Phosphate, a compound identified by the CAS number 132956-22-0 and also known as CP-70,490-09.[1] Despite its identification, a comprehensive review of publicly available scientific literature, clinical trial databases, and peer-reviewed publications reveals a significant lack of independent research findings, clinical data, and comparative studies for this compound.
In the absence of specific data on this compound, this guide provides a comparative analysis of established and emerging phosphate binders used in the management of hyperphosphatemia, a common complication in patients with chronic kidney disease (CKD).[2][3][4] This information is intended to serve as a valuable resource for researchers and clinicians working in this therapeutic area.
Mechanism of Action of Phosphate Binders
Hyperphosphatemia in CKD is associated with increased morbidity and mortality, primarily due to cardiovascular complications.[5][6] Phosphate binders are the primary treatment for managing high serum phosphate levels.[7] They work by binding to dietary phosphate in the gastrointestinal tract, forming insoluble complexes that are then excreted in the feces, thereby reducing the absorption of phosphate into the bloodstream.
Below is a diagram illustrating the general mechanism of action of phosphate binders.
Comparative Analysis of Phosphate Binders
The following tables summarize the available data on the efficacy and safety of commonly used phosphate binders.
Table 1: Efficacy of Common Phosphate Binders
| Phosphate Binder Class | Examples | Efficacy in Lowering Serum Phosphate | Impact on Other Markers |
| Calcium-Based | Calcium Acetate, Calcium Carbonate | Effective[8] | May increase serum calcium, potentially contributing to vascular calcification.[2][8] |
| Resin-Based | Sevelamer Hydrochloride, Sevelamer Carbonate | Effective[8] | May lower LDL cholesterol; does not increase calcium load.[3][8] |
| Lanthanum-Based | Lanthanum Carbonate | Potent and effective across a wide pH range.[8][9] | Does not bind bile acids or contribute to metabolic acidosis.[8] |
| Iron-Based | Sucroferric Oxyhydroxide, Ferric Citrate | Effective, with a potentially lower pill burden for sucroferric oxyhydroxide.[3][6] | Ferric citrate can increase iron stores.[3] |
| Other | Bixalomer, Colestilan, Nicotinic Acid | Variable efficacy.[10][11] | Bixalomer is associated with fewer gastrointestinal symptoms compared to sevelamer.[3] |
Table 2: Safety and Tolerability Profile of Common Phosphate Binders
| Phosphate Binder Class | Common Adverse Events | Long-Term Safety Considerations |
| Calcium-Based | Hypercalcemia, constipation. | Concerns about cardiovascular and soft tissue calcification.[2] |
| Resin-Based | Gastrointestinal issues (e.g., nausea, constipation).[10] Sevelamer hydrochloride may contribute to metabolic acidosis.[8] | Generally considered safe for long-term use. |
| Lanthanum-Based | Nausea.[10] | Concerns about potential long-term tissue accumulation, though clinical relevance is debated.[2][12] |
| Iron-Based | Diarrhea, discolored feces.[10] | Potential for iron overload with ferric citrate, requiring monitoring.[3] |
| Other | Varies by agent; gastrointestinal side effects are common. | Limited long-term data for some newer agents. |
Experimental Protocols: A Framework for Evaluation
While specific protocols for this compound are unavailable, a typical clinical trial for a new phosphate binder would follow a structured methodology to assess its efficacy and safety.
Diagram of a Typical Clinical Trial Workflow for a Phosphate Binder
References
- 1. This compound | C18H28N3O5P | CID 9930677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A new era in phosphate binder therapy: what are the options? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An update on phosphate binders for the treatment of hyperphosphatemia in chronic kidney disease patients on dialysis: a review of safety profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pragmatic randomised trial of High Or Standard PHosphAte Targets in End-stage kidney disease (PHOSPHATE) | UK Kidney Association [ukkidney.org]
- 5. A Randomized Trial on the Effect of Phosphate Reduction on Vascular End Points in CKD (IMPROVE-CKD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multidisciplinary Perspectives of Current Approaches and Clinical Gaps in the Management of Hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphate Absorption and Hyperphosphatemia Management in Kidney Disease: A Physiology-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative review of the efficacy and safety of established phosphate binders: calcium, sevelamer, and lanthanum carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relative in vitro efficacy of the phosphate binders lanthanum carbonate and sevelamer hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphate-Binding Agents in Adults With CKD: A Network Meta-analysis of Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Efficacy and Safety of Phosphate Binders in Hyperphosphatemia Patients With Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Update on current and emerging treatment paradigms for hyperphosphatemia in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of Enazadrem Phosphate Clinical Trials: A Review of Available Data
A comprehensive search for clinical trial data on Enazadrem Phosphate (also known by its synonym CP-70,490-09) has revealed a significant lack of publicly available information. Despite extensive searches for clinical trials, mechanism of action, and therapeutic indications, no substantial data could be retrieved to perform a meta-analysis or create a detailed comparison guide as requested.
Initial investigations were complicated by search results frequently misidentifying the compound with Inaxaplin (VX-147), a different investigational drug developed by Vertex Pharmaceuticals for APOL1-mediated kidney disease. However, further chemical database analysis confirmed that this compound and Inaxaplin are distinct molecules.
Publicly accessible scientific and medical databases, including PubChem, do list this compound as a chemical entity with the formula C18H28N3O5P. However, these entries lack information regarding its biological activity, clinical development, or any associated therapeutic targets.
Consequently, without any available data on the following, the creation of a comparative guide is not feasible:
-
Clinical Trial Data: No published results from Phase I, II, or III clinical trials for this compound could be located. This includes key metrics such as efficacy (e.g., primary and secondary endpoints) and safety (e.g., adverse event profiles).
-
Therapeutic Indication: The medical condition or disease that this compound was intended to treat is not documented in the available resources.
-
Mechanism of Action: There is no information on the pharmacological target or the signaling pathways through which this compound may exert a biological effect.
-
Experimental Protocols: Detailed methodologies for any preclinical or clinical experiments involving this compound are not publicly available.
-
Alternative Treatments: As the therapeutic indication for this compound is unknown, it is impossible to identify and compare it with other existing or investigational treatments.
Conclusion for the Research Community
For researchers, scientists, and drug development professionals interested in this compound, the current landscape of public information is sparse. The compound, identified as CP-70,490-09, appears to be an investigational drug for which clinical development has either been discontinued, not publicly disclosed, or is still in a very early, non-public phase.
Further investigation into this compound would require access to proprietary data from the developing organization, should one be identified. At present, a meta-analysis and comparative guide based on publicly accessible data cannot be constructed. Researchers are advised to direct their focus to compounds with available research and clinical trial results for similar therapeutic areas, once the intended indication for this compound can be ascertained.
Benchmarking Enazadrem Phosphate against emerging renal therapies
Benchmarking Emerging Renal Therapies: A Comparative Guide
To the intended audience of researchers, scientists, and drug development professionals: This guide provides a comparative analysis of several emerging therapies for chronic kidney disease. Initial investigation into Enazadrem Phosphate as a potential emerging renal therapy yielded no publicly available data regarding its mechanism of action, clinical efficacy, or relevance to kidney disease treatment. Therefore, this document focuses on a selection of prominent, data-rich emerging therapies: Sparsentan, Atrasentan, Inaxaplin, and Zibotentan .
This guide is intended for informational purposes and does not constitute medical advice.
Comparative Analysis of Emerging Renal Therapies
The following tables provide a structured comparison of Sparsentan, Atrasentan, Inaxaplin, and Zibotentan (in combination with Dapagliflozin), focusing on their mechanism of action, clinical efficacy, and safety profiles.
Table 1: Mechanism of Action
| Therapy | Target | Mechanism of Action |
| Sparsentan | Endothelin Type A (ETA) Receptor & Angiotensin II Type 1 (AT1) Receptor | A dual-acting antagonist that blocks two key pathways involved in vasoconstriction, inflammation, and fibrosis in the kidneys.[1][2] This dual blockade is believed to offer a more comprehensive protective effect than targeting either pathway alone.[1] |
| Atrasentan | Endothelin Type A (ETA) Receptor | A selective antagonist of the ETA receptor, which mitigates the harmful effects of endothelin-1, a potent vasoconstrictor.[3][4] This action helps to reduce vasoconstriction, inflammation, and fibrosis.[3] |
| Inaxaplin (VX-147) | Apolipoprotein L1 (APOL1) | An inhibitor of the function of APOL1 protein variants.[5] It is designed to address the underlying genetic cause of APOL1-mediated kidney disease by blocking the pathological activity of these variants.[5][6] |
| Zibotentan | Endothelin Type A (ETA) Receptor | A selective antagonist of the ETA receptor.[7] In the context of recent clinical trials for kidney disease, it has been studied in combination with an SGLT2 inhibitor.[8][9] |
Table 2: Clinical Efficacy
| Therapy | Indication Studied | Key Efficacy Endpoints | Results |
| Sparsentan | IgA Nephropathy (IgAN) | - Change in Urine Protein-to-Creatinine Ratio (UPCR) - Change in estimated Glomerular Filtration Rate (eGFR) | - At 36 weeks, mean reduction in proteinuria from baseline was 49.8% vs. 15.1% for irbesartan.[10] - At 110 weeks, the positive difference in mean eGFR change from baseline was 3.7 mL/min/1.73 m² vs. irbesartan.[10] |
| Focal Segmental Glomerulosclerosis (FSGS) | - Change in UPCR - eGFR slope | - Greater proteinuria reduction than irbesartan at 36 weeks, which was sustained over 108 weeks.[11] - Did not significantly slow the eGFR total or chronic slope over two years compared to irbesartan.[11] | |
| Atrasentan | IgA Nephropathy (IgAN) | - Change in UPCR | - At 36 weeks, a 36.1% reduction in proteinuria compared to placebo on top of supportive care.[12][13] |
| Diabetic Kidney Disease | - Change in urinary albumin-to-creatinine ratio (UACR) - Renal events | - Lowered the risk of renal events in patients with diabetes and chronic kidney disease.[14] | |
| Inaxaplin (VX-147) | APOL1-Mediated Kidney Disease (AMKD) | - Change in UPCR | - In a Phase 2a study, demonstrated a 47.6% mean reduction in UPCR at 13 weeks compared to baseline.[15] |
| Zibotentan (with Dapagliflozin) | Chronic Kidney Disease (CKD) with Proteinuria | - Change in Urinary Albumin-to-Creatinine Ratio (UACR) | - At 12 weeks, the high-dose combination showed a 33.7% greater reduction in UACR compared to dapagliflozin alone.[8] - The low-dose combination showed a 27.0% greater reduction in UACR.[8] |
Table 3: Safety and Tolerability
| Therapy | Common Adverse Events | Serious Adverse Events of Note |
| Sparsentan | Hypotension, hyperkalemia.[11] | Generally well-tolerated with a safety profile comparable to irbesartan.[10] |
| Atrasentan | Favorable safety profile reported in the ALIGN study.[12] In diabetic nephropathy trials, fluid retention was a noted side effect. | Fluid retention has been a concern with the endothelin receptor antagonist class. |
| Inaxaplin (VX-147) | Generally well tolerated in the Phase 2a study.[15] | No serious adverse events were reported in the Phase 2a study.[5] |
| Zibotentan (with Dapagliflozin) | Fluid retention events were more frequent with the high-dose combination compared to dapagliflozin alone.[8] | The low-dose combination had a comparable rate of fluid retention events to dapagliflozin alone.[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the clinical evaluation of these emerging renal therapies are outlined below.
Measurement of Proteinuria (Urine Protein-to-Creatinine Ratio - UPCR)
Objective: To quantify the amount of protein excreted in the urine, a key indicator of kidney damage.
Methodology:
-
Sample Collection: A random spot urine sample is collected from the patient. First-morning void samples are preferred to minimize variability.
-
Laboratory Analysis: The urine sample is analyzed for both total protein concentration and creatinine concentration using automated laboratory analyzers.
-
Protein Measurement: Typically performed using a colorimetric assay, such as the pyrogallol red-molybdate method.
-
Creatinine Measurement: Commonly measured using the Jaffe reaction or an enzymatic method.
-
-
Calculation: The UPCR is calculated by dividing the urine protein concentration (in mg/dL) by the urine creatinine concentration (in g/dL). The result is expressed in mg/g.
-
Interpretation: A higher UPCR value indicates a greater degree of proteinuria and more significant kidney damage.
Assessment of Kidney Function (estimated Glomerular Filtration Rate - eGFR)
Objective: To estimate the rate at which the kidneys filter waste from the blood, a primary measure of overall kidney function.
Methodology:
-
Sample Collection: A blood sample is collected from the patient.
-
Laboratory Analysis: The serum creatinine level is measured using standardized and calibrated assays.
-
Calculation: The eGFR is calculated using a validated equation that incorporates the serum creatinine level, age, sex, and sometimes race. The most commonly used equation is the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation.
-
Interpretation: eGFR is expressed in mL/min/1.73 m². A lower eGFR indicates poorer kidney function. The change in eGFR over time (eGFR slope) is a critical endpoint in clinical trials to assess the rate of disease progression.
Assessment of Renal Fibrosis
Objective: To evaluate the extent of scarring (fibrosis) in the kidney tissue, which is a hallmark of chronic kidney disease progression.
Methodology:
-
Kidney Biopsy: A small sample of kidney tissue is obtained through a percutaneous needle biopsy. This is the gold standard for assessing fibrosis.[16][17]
-
Histological Staining: The tissue sample is processed, sectioned, and stained to visualize the extracellular matrix components that accumulate during fibrosis. Common staining methods include:
-
Masson's Trichrome: Stains collagen blue, allowing for the visualization of fibrotic areas.
-
Sirius Red: Stains collagen red and can be used for quantitative analysis under polarized light.
-
-
Quantification: The extent of fibrosis is typically assessed semi-quantitatively by a pathologist who scores the percentage of the cortical area affected by interstitial fibrosis.[17] Morphometric analysis using digital image analysis software can also be employed for a more objective quantification.
-
Biomarkers: Emerging non-invasive methods include the measurement of urinary and plasma biomarkers associated with fibrosis, such as transforming growth factor-beta 1 (TGF-β1) and matrix metalloproteinases (MMPs).[18][19]
Assessment of Podocyte Injury
Objective: To quantify damage to podocytes, specialized cells in the glomerulus that are crucial for the kidney's filtration barrier.
Methodology:
-
Urinary Podocyte Markers: This non-invasive method involves detecting and quantifying podocytes or their specific proteins in the urine.[20]
-
Sample Processing: A urine sample is centrifuged to pellet cellular components.
-
Immunodetection: The presence of podocyte-specific proteins, such as podocalyxin, synaptopodin, or podocin, is detected using techniques like flow cytometry (FACS) or ELISA.[20][21] An increase in these markers in the urine suggests podocyte detachment and injury.
-
-
Electron Microscopy of Biopsy Tissue: Kidney biopsy samples can be examined using transmission electron microscopy to visualize the ultrastructure of podocytes. This allows for the direct observation of foot process effacement (flattening), a characteristic feature of podocyte injury.
-
Immunohistochemistry: Staining of kidney biopsy tissue for podocyte-specific proteins (e.g., nephrin, podocin) can reveal changes in their expression and localization, indicating cellular damage.[22]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways targeted by the emerging therapies and a typical experimental workflow for evaluating a new renal therapeutic.
Caption: Signaling pathways blocked by Sparsentan.
Caption: Signaling pathway blocked by Atrasentan and Zibotentan.
Caption: Mechanism of action of Inaxaplin.
Caption: A generalized preclinical experimental workflow.
References
- 1. What is the mechanism of Sparsentan? [synapse.patsnap.com]
- 2. Mechanism of protective actions of sparsentan in the kidney: lessons from studies in models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Atrasentan used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Inaxaplin for the treatment of APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inaxaplin (VX-147): A First-in-Class Therapy Targeting APOL1-Mediated Kidney Disease - Xpeer Medical education [xpeer.app]
- 7. Zibotentan (ZD4054) [openinnovation.astrazeneca.com]
- 8. Zibotentan/dapagliflozin combination demonstrated significant albuminuria reduction in patients with chronic kidney disease and proteinuria in ZENITH-CKD Phase IIb trial [astrazeneca-us.com]
- 9. Zibotentan in combination with dapagliflozin compared with dapagliflozin in patients with chronic kidney disease (ZENITH-CKD): a multicentre, randomised, active-controlled, phase 2b, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hcplive.com [hcplive.com]
- 11. Sparsentan Decreased Proteinuria, but Failed to Slow eGFR Decline in FSGS: Data From the DUPLEX Trial – New Selection of Global Trials Out Now! - International Society of Nephrology [theisn.org]
- 12. Novartis atrasentan phase III data show clinically meaningful proteinuria reduction further advancing company's IgA nephropathy portfolio [pharmabiz.com]
- 13. novartis.com [novartis.com]
- 14. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 15. businesswire.com [businesswire.com]
- 16. Diagnosis and assessment of renal fibrosis: the state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Diagnosis and assessment of renal fibrosis: the state of the art [smw.ch]
- 18. Biomarkers for the detection of renal fibrosis and prediction of renal outcomes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Novel Method for the Estimation of Podocyte Injury: Podocalyxin-Positive Elements in Urine | Folia Biologica [foliabiologica.lf1.cuni.cz]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative analysis of markers of podocyte injury in the rat puromycin aminonucleoside nephropathy model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Enazadrem Phosphate: A Guide for Laboratory Professionals
While specific public guidelines for the disposal of Enazadrem Phosphate (also known as LXE408) are not currently available, adherence to established best practices for the disposal of investigational pharmaceutical compounds is essential for maintaining laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must handle such compounds with the utmost care, following a structured disposal workflow. This guide provides a procedural framework based on general principles of chemical and pharmaceutical waste management.
General Disposal Procedures for Research-Grade Pharmaceutical Compounds
In the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, a conservative approach that treats the compound as a potentially hazardous chemical is recommended. The following step-by-step process outlines the general procedures to be followed:
-
Consult Institutional and Regulatory Guidelines:
-
Before initiating any disposal process, consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations.
-
Review general laboratory safety protocols and chemical hygiene plans.
-
-
Waste Identification and Segregation:
-
Properly identify all waste containing this compound. This includes pure compound, solutions, contaminated labware (e.g., vials, pipettes, gloves), and personal protective equipment (PPE).
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper handling.
-
-
Waste Collection and Storage:
-
Collect waste in designated, clearly labeled, and sealed containers.
-
Ensure containers are compatible with the chemical properties of the waste.
-
Store waste containers in a secure, well-ventilated area, away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Do not attempt to dispose of this compound through standard laboratory drains or as regular solid waste.[1]
-
Quantitative Data
Due to the lack of publicly available information on the specific disposal parameters for this compound, a quantitative data table cannot be provided at this time. Quantitative data for chemical disposal, such as concentration limits for drain disposal or specific waste classification codes, would typically be found in the compound's Safety Data Sheet.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were identified in the available resources. The development of such protocols would be part of a comprehensive environmental risk assessment for the compound.
Disposal Workflow Diagram
The following diagram illustrates a logical workflow for the proper disposal of a research-grade pharmaceutical compound like this compound in the absence of specific guidelines.
Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal procedures provided by your institution's Environmental Health and Safety department and comply with all applicable regulations.
References
Personal protective equipment for handling Enazadrem Phosphate
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Enazadrem Phosphate. The following procedures are based on general best practices for handling research chemicals with unknown specific hazards. It is crucial to consult a substance-specific Safety Data Sheet (SDS) should one become available.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with P100 (or equivalent) particulate filter- Chemical-resistant disposable coveralls- Outer and inner chemical-resistant gloves (e.g., nitrile)- Safety glasses or goggles- Disposable shoe covers |
| Solution Preparation and Handling | - Lab coat or chemical-resistant apron- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)- Face shield if there is a splash hazard |
| General Laboratory Use | - Lab coat- Safety glasses- Chemical-resistant gloves (e.g., nitrile) |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is paramount to maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
- Work in a designated area, such as a certified chemical fume hood or a ventilated enclosure, especially when handling the powdered form.
- Ensure that an emergency eyewash station and safety shower are readily accessible.
- Assemble all necessary materials and equipment before handling the compound.
2. Handling the Compound:
- Wear the appropriate PPE as specified in the table above.
- When weighing the solid compound, use a balance inside a chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
- To prepare solutions, slowly add the powdered this compound to the solvent to avoid splashing.
3. Storage:
- Store this compound in a tightly sealed, clearly labeled container.
- Keep in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other disposable materials in a designated, labeled hazardous waste container.
- Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not dispose of solutions down the drain.[1]
- Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container.
2. Decontamination:
- Clean all non-disposable equipment and work surfaces thoroughly after use. Use a suitable solvent to dissolve any residual this compound, followed by a standard laboratory detergent and water.
3. Waste Pickup:
- Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.
Experimental Workflows and Emergency Procedures
The following diagrams illustrate the recommended workflows for handling this compound and responding to emergencies.
Caption: Workflow for Safe Handling and Disposal of this compound.
Caption: Emergency Response Plan for this compound Exposure or Spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
